Technical Documentation Center

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
  • CAS: 1542894-13-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

Foreword: The Physicochemical Blueprint of a Drug Candidate In the landscape of contemporary drug discovery and development, the adage "formulation begins at discovery" has never been more pertinent. The journey of a pot...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Physicochemical Blueprint of a Drug Candidate

In the landscape of contemporary drug discovery and development, the adage "formulation begins at discovery" has never been more pertinent. The journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fundamentally underpinned by its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, stability, and ionization state—are not merely abstract data points; they are the critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2] A comprehensive understanding and early characterization of these properties are paramount to mitigating late-stage attrition, optimizing formulation strategies, and ultimately, ensuring the safety and efficacy of the final drug product.

Molecular Identity and Predicted Physicochemical Profile

The first step in characterizing any new chemical entity is to establish its fundamental molecular properties. While experimental data for 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is not currently published, we can predict its basic attributes based on its chemical structure.

Chemical Structure:

Caption: 2D structure of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide.

Table 1: Predicted Molecular and Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
IUPAC Name 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamideStandardized chemical identification.
Molecular Formula C₁₁H₁₃BrClNODetermines molecular weight and elemental composition.
Molecular Weight 290.58 g/mol Influences diffusion and permeability.
XLogP3-AA 3.9A measure of lipophilicity, impacting absorption, distribution, and metabolism.[]
Topological Polar Surface Area (TPSA) 29.1 ŲCorrelates with membrane permeability.
Hydrogen Bond Donors 0Affects solubility and membrane permeability.
Hydrogen Bond Acceptors 1Affects solubility and target binding.
Rotatable Bonds 3Influences conformational flexibility and target binding.

Note: These values are computationally predicted and require experimental verification.

Lipophilicity (LogP/LogD): The Gatekeeper of Membrane Permeation

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-rich environment, is arguably one of the most critical physicochemical parameters in drug design.[4][5] It governs a drug's ability to traverse biological membranes, influences its distribution into tissues, and can significantly impact its metabolic profile and potential for off-target toxicity.[] The octanol-water partition coefficient (LogP for non-ionizable compounds) and distribution coefficient (LogD for ionizable compounds at a specific pH) are the standard measures of lipophilicity.

Experimental Determination of LogD₇.₄: The Shake-Flask Method

The shake-flask method is the gold standard for LogP/LogD determination due to its direct measurement of partitioning.

Protocol:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Shake vigorously for 24 hours and allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of the stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4) to achieve a final drug concentration that is quantifiable in both phases.

  • Equilibration: Cap the vial and shake gently on a flatbed shaker at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample a known volume from both the n-octanol and aqueous phases. Quantify the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The LogD₇.₄ is calculated using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

High-Throughput LogP Determination: HPLC-Based Method

For earlier stage screening, a reversed-phase HPLC method can provide a rapid and reliable estimation of LogP.[6] This technique correlates the retention time of a compound on a hydrophobic stationary phase with the LogP values of a set of known standards.

Workflow:

G A Prepare Calibration Standards (Known LogP Values) C Inject Standards and Test Compound onto RP-HPLC System A->C B Prepare Test Compound Solution B->C D Measure Retention Times (tR) C->D E Plot LogP vs. tR for Standards D->E F Generate Linear Regression Curve E->F G Interpolate LogP of Test Compound from its tR F->G

Caption: Workflow for HPLC-based LogP determination.

Aqueous Solubility: A Prerequisite for Absorption

Expertise & Experience: For a drug to be absorbed, it must first be in solution at the site of administration.[7][8] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[9] We distinguish between two key types of solubility measurements: kinetic and thermodynamic.

Kinetic Solubility: Early-Stage High-Throughput Screening

Kinetic solubility measures the concentration at which a compound, added from a DMSO stock solution, precipitates out of an aqueous buffer. It is a rapid, high-throughput assay ideal for early-stage discovery.[10]

Protocol: Nephelometric Method

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Rapidly add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well, ensuring consistent mixing. The final DMSO concentration should be kept low (e.g., <1%) to minimize its solubilizing effect.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) in each well using a nephelometer.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.[11]

G A High Concentration Stock in DMSO B Serial Dilution in DMSO A->B C Addition of Aqueous Buffer B->C D Incubation C->D E Nephelometric Reading D->E F Determine Precipitation Point E->F

Caption: Kinetic solubility determination workflow.

Thermodynamic Solubility: The Gold Standard for Development

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in equilibrium with its solid form. This is a more time- and resource-intensive measurement, but it provides the true solubility value, which is crucial for later-stage development.[12]

Protocol: Shake-Flask Method

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the excess solid to settle. Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Verification: Visually inspect the remaining solid to ensure no polymorphic or solvate changes have occurred during the experiment.

Chemical Stability: Ensuring Integrity Over Time

Expertise & Experience: A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy. Chemical stability studies evaluate the impact of environmental factors such as temperature, humidity, and light on the compound's integrity. These studies are guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.

Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.

  • Stress Conditions: Subject solutions of the compound to a variety of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from all potential degradation products). Use a photodiode array (PDA) detector to assess peak purity.

  • Mass Spectrometry: Use LC-MS to identify the mass of any significant degradation products, which can help in their structural elucidation.

  • Data Reporting: Report the percentage of the parent compound remaining and the percentage of each major degradant formed under each stress condition.

Table 2: Summary of Physicochemical Characterization Assays

ParameterMethodThroughputStage of DiscoveryRationale
Lipophilicity (LogD) Shake-FlaskLowLead Optimization/Candidate SelectionGold standard for accurate measurement.[12]
Lipophilicity (LogP) HPLC-basedHighHit-to-LeadRapid screening of large numbers of compounds.[6]
Solubility (Kinetic) NephelometryHighHigh-Throughput Screening/Hit-to-LeadIdentifies compounds with potential solubility liabilities early.[13][14]
Solubility (Thermodynamic) Shake-FlaskLowLead Optimization/PreclinicalProvides true equilibrium solubility for formulation development.[15]
Chemical Stability Forced DegradationLowLead Optimization/PreclinicalIdentifies degradation pathways and informs on storage and handling.

Conclusion: A Foundation for Rational Drug Design

The physicochemical properties of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide, once determined through the rigorous experimental protocols outlined in this guide, will provide a critical foundation for its continued development. This data will enable a rational approach to lead optimization, formulation design, and the prediction of its in vivo performance. By embracing a deep understanding of these fundamental molecular characteristics, we can navigate the complexities of drug development with greater confidence and a higher probability of success. The synthesis of technical accuracy and field-proven insights is the cornerstone of modern pharmaceutical science, and it is through this lens that we must evaluate every potential drug candidate.

References

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloro-2-methylbenzaldehyde. PubChem. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Benzyl 4-bromo-3-methylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-N-[(thiophen-3-yl)methyl]benzamide. PubChem. Retrieved from [Link]

  • Al-Edresi, K. A., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 16(7), 953.
  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Manallack, D. T., et al. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
  • Avdeef, A. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Austin Biochemistry, 2(2), 1018.
  • National Center for Biotechnology Information. (n.d.). 4-bromo-3-methyl-N-(propan-2-yl)aniline. PubChem. Retrieved from [Link]

  • Patsnap. (2025). How does solubility affect oral bioavailability? Retrieved from [Link]

  • 3B Scientific. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Valko, K., et al. (2003). Determination of logP coefficients via a RP-HPLC column.
  • Bevan, C. D., & Lloyd, R. S. (2000). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Analytical chemistry, 72(8), 1781-1787.
  • European Union Reference Laboratory for Alternatives to Animal Testing. (2014). Solubility Determination of Chemicals by Nephelometry.
  • Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Retrieved from [Link]

  • Dressman, J., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 6-12.
  • Valko, K., et al. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • Pion Inc. (2024). What is Lipophilicity?. Retrieved from [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 641, 123325.
  • A-level Chemistry, NECO, WAEC, JAMB. (2025).
  • Shultz, M. D. (2019). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 14(10), 1025-1038.
  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • Popa, M., & Dinu-Pirvu, C. E. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-401.
  • Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs.
  • Valko, K. (2012). Chromatographic Approaches for Measuring Log P. In Drug Discovery and Development (pp. 235-258). Humana Press.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-methylbenzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-N-[(E)-pent-3-enyl]benzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-N-(5-chloro-2-methylphenyl)benzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-N-(pentan-3-yl)benzamide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloroaniline. PubChem. Retrieved from [Link]

Sources

Exploratory

A Predictive Spectroscopic Guide to 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide for Advanced Drug Discovery

Introduction: The Significance of Halogenated Benzamides in Modern Drug Development Substituted benzamides represent a cornerstone scaffold in medicinal chemistry, valued for their versatile biological activities and fav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Halogenated Benzamides in Modern Drug Development

Substituted benzamides represent a cornerstone scaffold in medicinal chemistry, valued for their versatile biological activities and favorable pharmacokinetic profiles. The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can profoundly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to protein targets. This technical guide provides a detailed, predictive analysis of the key spectroscopic features of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide , a compound of interest for researchers and scientists in the field of drug development.

As direct experimental data for this specific molecule is not publicly available, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to construct a reliable predictive spectral profile. This guide is designed to serve as an authoritative reference for the identification, characterization, and quality control of this compound and structurally related molecules.

Molecular Structure and Synthetic Considerations

The structural integrity of a compound is the foundation of its function. Understanding its assembly provides critical context for interpreting spectral data, including the potential presence of synthetic precursors or byproducts.

Plausible Synthetic Pathway

The synthesis of N,N-disubstituted benzamides is commonly achieved through the nucleophilic acyl substitution of a corresponding benzoyl chloride with a secondary amine.[1][2] In this case, 4-bromo-3-chlorobenzoyl chloride would be reacted with N-methylpropan-2-amine, typically in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct.[2]

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 4-bromo-3-chlorobenzoyl chloride P 4-bromo-3-chloro-N-methyl- N-(propan-2-yl)benzamide R1->P + Triethylamine, CH2Cl2 R2 N-methylpropan-2-amine R2->P

Caption: Structure of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra, providing a detailed rationale for the expected chemical shifts, multiplicities, and integration values.

Standard Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of approximately 250 ppm.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

A key feature of amides is the restricted rotation around the C-N bond due to its partial double-bond character. This can lead to magnetic non-equivalence for the groups attached to the nitrogen atom, resulting in broadened signals or even distinct signals for otherwise chemically identical groups (rotamers). This effect is particularly pronounced for the N-isopropyl group.

Proton Label Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration Assignment Rationale
H-27.65dJ ≈ 2.0 Hz1HLocated ortho to the electron-withdrawing carbonyl group and meta to the bromine. Deshielded and shows small meta-coupling to H-6.
H-57.55dJ ≈ 8.4 Hz1HLocated ortho to the bromine atom. Deshielded and shows strong ortho-coupling to H-6.
H-67.25ddJ ≈ 8.4, 2.0 Hz1HLocated between the two halogen atoms, coupled to both H-2 and H-5.
H-8 (N-CH₃)2.95br s-3HA singlet due to no adjacent protons. Often broad due to restricted C-N bond rotation.
H-9 (CH)4.80septet / brJ ≈ 6.8 Hz1HMethine proton of the isopropyl group, split by the six methyl protons. May appear broad due to rotamers.
H-10, H-11 (CH₃)1.25d / two dJ ≈ 6.8 Hz6HMethyls of the isopropyl group. May appear as a single doublet or two distinct doublets due to magnetic non-equivalence from slow C-N bond rotation.
Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The electron-withdrawing effects of the carbonyl group and halogens, along with the electron-donating nature of the nitrogen atom, significantly influence the chemical shifts of the aromatic and carbonyl carbons.

Carbon Label Predicted δ (ppm) Assignment Rationale
C-7 (C=O)169-171Typical chemical shift for a tertiary benzamide carbonyl carbon.
C-1138-140Quaternary carbon attached to the carbonyl group.
C-4134-136Quaternary carbon bearing the bromine atom.
C-3131-133Quaternary carbon bearing the chlorine atom.
C-5130-132Aromatic CH carbon ortho to the bromine.
C-2128-130Aromatic CH carbon ortho to the carbonyl group.
C-6126-128Aromatic CH carbon situated between the two halogens.
C-9 (CH)48-52Isopropyl methine carbon, attached to nitrogen.
C-8 (N-CH₃)35-39N-methyl carbon.
C-10, C-11 (CH₃)20-22Isopropyl methyl carbons. May show two distinct signals due to restricted rotation.
Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Standard Protocol: IR Spectrum Acquisition
  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

Predicted IR Absorption Bands

The IR spectrum of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide will be dominated by a very strong carbonyl stretch, characteristic of the amide functional group.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group Assignment
3100-3000MediumC-H StretchAromatic C-H
2980-2850Medium-StrongC-H StretchAliphatic (N-CH₃, Isopropyl)
1630-1660 Very Strong C=O Stretch (Amide I Band) Tertiary Amide
1600-1580, 1500-1400Medium-StrongC=C StretchAromatic Ring
1420-1380MediumC-N StretchAmide
1100-1000MediumC-Br StretchAryl Bromide
850-750StrongC-Cl StretchAryl Chloride

The most diagnostic peak is the C=O stretch of the tertiary amide, which is expected to be strong and appear around 1650 ± 15 cm⁻¹. [3][4]The absence of N-H stretching bands above 3100 cm⁻¹ confirms the tertiary nature of the amide. [4]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, allowing for the determination of its elemental composition and structural features.

Standard Protocol: Mass Spectrum Acquisition
  • Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography inlet.

  • Ionization: Use a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Analysis: Scan a mass-to-charge (m/z) range from 50 to 400 amu.

Predicted Mass Spectrum Analysis

The presence of both bromine and chlorine will create a highly characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

  • Bromine Isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), an approximate 1:1 ratio. [3]* Chlorine Isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), an approximate 3:1 ratio. [3] Molecular Ion (M⁺): The calculated monoisotopic mass for C₁₁H₁₃⁷⁹Br³⁵ClNO is 290.0026 g/mol . The molecular ion region will exhibit a distinctive cluster of peaks:

  • M⁺ (m/z 290): Contains ⁷⁹Br and ³⁵Cl.

  • M+2 (m/z 292): A combination of (⁷⁹Br, ³⁷Cl) and (⁸¹Br, ³⁵Cl). This will be the most intense peak in the cluster.

  • M+4 (m/z 294): Contains ⁸¹Br and ³⁷Cl.

The approximate relative intensity ratio of these peaks will be 3:4:1 . This pattern is a definitive signature for a molecule containing one bromine and one chlorine atom. [4] Major Fragmentation Pathways: The most favored fragmentation for benzamides is the α-cleavage adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation. [5]

Caption: Primary fragmentation pathway via α-cleavage.

Predicted m/z Proposed Ion Structure Comments
290, 292, 294[M]⁺˙Molecular ion cluster. Ratio ~3:4:1.
217, 219, 221 [M - N(CH₃)CH(CH₃)₂]⁺Base Peak . 4-bromo-3-chlorobenzoyl cation. Isotopic pattern for Br and Cl present.
247, 249, 251[M - CH(CH₃)₂]⁺Loss of the isopropyl group.
72[CH(CH₃)₂N(CH₃)]⁺Fragment from the N-alkyl portion.

The base peak of the spectrum is predicted to be the acylium ion at m/z 217 (for the ⁷⁹Br and ³⁵Cl isotopologues), as this is a highly stabilized cation.

Conclusion

This predictive guide establishes a comprehensive spectroscopic profile for 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide. The key identifying features are:

  • ¹H NMR: Three distinct aromatic protons, and potentially broadened or duplicated signals for the N-alkyl groups due to restricted amide bond rotation.

  • ¹³C NMR: A carbonyl signal around 170 ppm and characteristic shifts for the substituted aromatic ring.

  • IR: A strong, sharp C=O absorption band between 1630-1660 cm⁻¹ and a complete absence of N-H stretches.

  • MS: A definitive molecular ion cluster (M⁺, M+2, M+4) with a ~3:4:1 intensity ratio, and a base peak corresponding to the 4-bromo-3-chlorobenzoyl cation (m/z 217, 219, 221).

This detailed analysis serves as a robust framework for scientists engaged in the synthesis, purification, and characterization of this and related halogenated benzamides, ensuring high standards of scientific integrity and accelerating the drug development process.

References
  • Mestrelab Research S.L. (2025). Mnova NMRPredict. [Online] Available at: [Link]

  • ACD/Labs. (n.d.). NMR Predictors. [Online] Available at: [Link]

  • Mizrahi, V., Koch, K.R., & Modro, T.A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36, 111-113.
  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. [Online] Available at: [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Online] Available at: [Link]

  • Jakubke, H.-D. (n.d.). Carbonyl compounds - IR - spectroscopy.
  • Abraham, R.J., & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 436-444.
  • Smith, B.C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 10-15.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines. [Online] Available at: [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Online] Available at: [Link]

  • University of Sheffield. (n.d.). Nitrogen NMR. [Online] Available at: [Link]

  • Zaylskie, R.G., & Valles, J.P. (1973). Mass spectra of sodium N-alkyl and N,N-dialkyl dithiocarbamates and some related compounds. Analytical Chemistry, 45(13), 2269-2275.
  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Online] Available at: [Link]

  • Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Abraham, R.J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Online] Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Online] Available at: [Link]

  • Kostiainen, R., et al. (2003). Ion fragmentation of small molecules in mass spectrometry.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]

  • The Chemistry Student. (2023). How Do Acyl Chlorides Form Primary and Secondary Amides?. [Video] YouTube. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Online] Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). IR: amines. [Online] Available at: [Link]

  • Chemguide. (n.d.). Mass spectra - the M+2 peak. [Online] Available at: [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. [Online] Available at: [Link]

  • Reddit. (2021). NMR spectrum of n,n-diethylbenzamidr. [Forum post] Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. [Online] Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [PDF] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). [Online] Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. [Online] Available at: [Link]

  • Save My Exams. (2023). The M+1 & M+2 Peaks. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. [Online] Available at: [Link]

  • MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Online] Available at: [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBENZOYL CHLORIDE. [Online] Available at: [Link]

  • Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides. [Online] Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Video] Available at: [Link]

  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the.... [Online] Available at: [Link]

  • Toppr. (n.d.). Reactions of Acyl halide. [Online] Available at: [Link]

  • Google Patents. (1976). US3996274A - Method for producing chlorobenzoyl chloride.
  • ACS Publications. (2018). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. [Online] Available at: [Link]

  • ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Forum] Available at: [Link]

  • Proceeding of International Conference on Drug Development of Natural Resources. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature.

Sources

Foundational

Introduction: The Significance of the Benzamide Scaffold

An In-Depth Technical Guide to the Theoretical Properties of Substituted Benzamides This guide provides a comprehensive exploration of the theoretical properties of substituted benzamides, designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of Substituted Benzamides

This guide provides a comprehensive exploration of the theoretical properties of substituted benzamides, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the quantum chemical principles, computational methodologies, and structure-activity relationships that govern the behavior of this critical chemical scaffold. Our focus is on elucidating the causality behind their properties, offering not just methods but a foundational understanding for rational drug design and molecular engineering.

Benzamide, a simple molecule consisting of a benzene ring attached to an amide functional group, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are the basis for a vast array of pharmaceuticals with diverse pharmacological activities, including antipsychotic, anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The remarkable versatility of the benzamide core stems from its unique structural and electronic properties, which can be finely tuned through the strategic placement of substituents on the aromatic ring.

Understanding the theoretical properties of these molecules is paramount. It allows us to move beyond empirical trial-and-error and into the realm of predictive, rational design. By modeling how substituents alter electron distribution, molecular conformation, and intermolecular interactions, we can forecast a compound's potential for biological activity, selectivity, and pharmacokinetic properties before a single molecule is synthesized.

Chapter 1: The Electronic and Conformational Landscape

The behavior of any substituted benzamide is rooted in the interplay between the aromatic ring and the amide group. This relationship is defined by a delicate balance of electronic and steric effects.

Electronic Properties: Resonance and Inductive Effects

Substituents fundamentally alter the electronic character of the benzamide molecule through two primary mechanisms:

  • Inductive Effects: This is the through-bond polarization caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl, -F) pull electron density away from the ring, making it more electron-poor. Conversely, electron-donating groups (EDGs) like alkyls (-CH₃) push electron density into the ring.

  • Resonance Effects: This involves the delocalization of π-electrons across the system. EDGs with lone pairs, such as amino (-NH₂) or hydroxyl (-OH) groups, can donate electron density directly into the π-system of the ring, significantly increasing its nucleophilicity.[5] EWGs with π-bonds, like carbonyls (-C=O), can withdraw electron density from the ring via resonance.

The net effect of a substituent is a combination of these forces. For instance, a halogen is inductively withdrawing but can be weakly resonance-donating. These electronic shifts are not merely academic; they directly influence a molecule's acidity (pKa), reactivity, and ability to engage in crucial intermolecular interactions like hydrogen bonding.[6][7]

SubstituentTypePrimary Electronic EffectImpact on Ring Electron Density
-NO₂ Strong EWGStrong Resonance & Inductive WithdrawalDecreases
-CN Strong EWGStrong Resonance & Inductive WithdrawalDecreases
-Cl, -Br, -F Halogen (EWG)Inductive Withdrawal > Resonance DonationDecreases
-H NeutralReference StandardBaseline
-CH₃, -R Weak EDGInductive Donation (Hyperconjugation)Increases
-OCH₃ Strong EDGStrong Resonance Donation > Inductive WithdrawalIncreases
-NH₂ Strong EDGStrong Resonance Donation > Inductive WithdrawalIncreases

Table 1: Influence of common substituents on the electronic properties of the benzene ring.

Conformational Preferences and Steric Hindrance

A key theoretical property of benzamides is the torsional angle (ω) between the plane of the phenyl ring and the plane of the amide group.[8] For unsubstituted benzamide, a nearly planar conformation is favored to maximize π-conjugation between the ring and the carbonyl group.

However, introducing substituents, particularly at the ortho position, creates steric hindrance that can force the amide group out of plane.[8] This has profound consequences:

  • Reduced Resonance: A non-planar conformation disrupts π-orbital overlap, diminishing the electronic communication between the ring and the amide.

  • Altered Binding Profile: The three-dimensional shape of a molecule is critical for its interaction with a biological target. A change in the preferred torsional angle can dramatically alter how a ligand fits into a receptor's binding pocket.[9][10]

  • Intramolecular Hydrogen Bonding: An ortho-substituent containing a hydrogen bond donor or acceptor can form an intramolecular hydrogen bond with the amide group, locking the molecule into a specific, rigid conformation.[11][12] This pre-organization can be highly favorable for binding to a target, as it reduces the entropic penalty of binding.

Computational studies have shown that even a seemingly subtle substitution like fluorine at the ortho-position can significantly alter the crystal packing and suppress structural disorder, highlighting the profound impact of steric and electronic tuning.[13]

Chapter 2: Computational Workflows for In-Silico Analysis

To translate these theoretical concepts into predictive models, we employ a suite of computational chemistry techniques. Each serves a specific purpose, and their combined application provides a holistic view of the molecule's properties.

Quantum Chemical Calculations

Quantum mechanics (QM) provides the most fundamental and accurate description of a molecule's electronic structure. Density Functional Theory (DFT) is the workhorse method in this domain, offering a favorable balance of accuracy and computational cost for systems the size of substituted benzamides.[6]

  • Structure Preparation: Build the 3D structure of the substituted benzamide using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a fast molecular mechanics force field (e.g., MMFF94).

  • Input File Generation:

    • Causality: Select a functional and basis set appropriate for the system. The B3LYP functional combined with the 6-311G(d,p) basis set is a robust and widely-used starting point for organic molecules, providing a good description of both structure and electronic properties.[6]

    • Specify a geometry optimization (Opt) calculation. Include frequency calculation (Freq) to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • Request population analysis (Pop=NPA or Pop=Mulliken) to calculate atomic charges and Pop=Full to analyze molecular orbitals (HOMO/LUMO).

  • Execution: Submit the calculation to a computational chemistry software package (e.g., Gaussian, ORCA).

  • Analysis of Results:

    • Geometry: Confirm the optimization converged. Analyze key geometric parameters like the phenyl-amide torsional angle and the planarity of the amide group.

    • Thermodynamics: Verify that the frequency calculation yields zero imaginary frequencies.

    • Electronic Properties:

      • HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial indicators of chemical reactivity and electronic excitability.[14]

      • Atomic Charges: Analyze the charge distribution. Note how substituents alter the partial charges on the amide nitrogen and carbonyl oxygen, which are critical for hydrogen bonding and receptor interactions.

      • Electrostatic Potential (ESP) Map: Visualize the ESP on the molecule's surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for non-covalent interactions.

G cluster_QM Quantum Mechanics Workflow A 1. Build 3D Structure (e.g., Avogadro) B 2. Pre-optimize with Molecular Mechanics (MMFF94) A->B C 3. Set up DFT Calculation (e.g., B3LYP/6-311G**) Keywords: Opt, Freq, Pop=NPA B->C D 4. Run Calculation (e.g., Gaussian, ORCA) C->D E 5. Analyze Output: - Optimized Geometry (Torsion Angles) - No Imaginary Frequencies? - HOMO/LUMO Energies - Atomic Charges & ESP D->E

Workflow for Quantum Chemical Analysis of a Substituted Benzamide.
Structure-Activity Relationship (SAR) Modeling

When experimental data is available for a series of compounds, Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate theoretical properties with biological activity.[15] A 3D-QSAR model, for instance, can reveal which spatial regions around the molecule favor bulky, electron-rich, or hydrogen-bonding groups for optimal activity.[16][17]

Steric and electrostatic contour maps from 3D-QSAR studies on benzamide HDAC inhibitors have shown that increased electron density around the benzamide ring enhances inhibitory activity, providing a clear directive for future molecular design.[17]

Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[18] This is crucial for understanding the specific interactions—hydrogen bonds, hydrophobic contacts, π-stacking—that underpin a drug's mechanism of action.[17][19]

  • Preparation of Receptor: Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). Remove water molecules, add hydrogen atoms, and assign partial charges.

  • Preparation of Ligand: Use the QM-optimized low-energy conformation of the substituted benzamide. Assign appropriate atom types and charges.

  • Define Binding Site: Identify the active site of the receptor, typically a cavity where known substrates or inhibitors bind. Define a "grid box" that encompasses this site for the docking algorithm to search within.

  • Execution of Docking: Run the docking simulation using software like AutoDock, Glide, or GOLD. The software will generate multiple possible binding poses and score them based on a scoring function that estimates binding affinity.

    • Causality: The scoring function is a simplified mathematical model that approximates the free energy of binding. It rewards favorable interactions (like hydrogen bonds) and penalizes unfavorable ones (like steric clashes).

  • Analysis of Poses:

    • Visually inspect the top-scoring poses. A plausible pose should exhibit chemically sensible interactions with key active site residues.

    • Analyze the specific interactions. For example, in HDAC inhibitors, a key interaction is the coordination of the benzamide's carbonyl oxygen with a zinc ion in the active site.[17]

    • Compare the docking poses of different substituted benzamides to rationalize differences in their observed biological activity.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interactions.[16][17]

G cluster_Docking Molecular Docking & Dynamics Workflow P1 1. Prepare Receptor (PDB structure, add hydrogens) D1 3. Define Binding Site (Grid Generation) P1->D1 L1 2. Prepare Ligand (QM optimized structure) L1->D1 D2 4. Run Docking Simulation (e.g., AutoDock, Glide) D1->D2 D3 5. Analyze Binding Poses - Scoring Function Rank - Key H-bonds, Hydrophobic Interactions D2->D3 M1 6. (Optional) Run MD Simulation on Best Pose D3->M1 M2 7. Analyze Trajectory - RMSD for Stability - Persistence of Interactions M1->M2

Workflow for Molecular Docking and MD Simulation Studies.

Chapter 3: Application in Drug Design - Case Studies

The true power of theoretical analysis lies in its application. By understanding how substituents modulate the properties of the benzamide scaffold, we can rationally design molecules for specific biological targets.

Case Study 1: Antipsychotics - Tuning Dopamine Receptor Antagonism

Substituted benzamides like sulpiride and amisulpride are atypical antipsychotics that act primarily as dopamine D₂/D₃ receptor antagonists.[20] Their therapeutic effect is derived from a selective modulation of the dopaminergic system.[20]

  • Theoretical Insight: The conformation of the side chain attached to the amide nitrogen is critical for potent D₂ antagonism.[9] Theoretical conformational analysis revealed that restricting the flexibility of this side chain can lock the molecule in a bioactive conformation, enhancing its binding affinity.[9] Furthermore, the electronic properties of the substituents on the aromatic ring modulate the molecule's ability to form key hydrogen bonds and aromatic interactions within the D₂ receptor binding pocket.

Case Study 2: Anticancer Agents - Designing Kinase and HDAC Inhibitors

Benzamides are a cornerstone in the design of targeted cancer therapies.

  • Kinase Inhibitors: In chronic myeloid leukemia, the T315I "gatekeeper" mutation in the BCR-ABL kinase confers resistance to many inhibitors like imatinib.[21] Structure-guided drug design, informed by molecular docking and theoretical modeling, has led to the development of new benzamide-based inhibitors. These molecules are designed with substituents that can be accommodated by the sterically hindered mutant active site, overcoming resistance.[21]

  • HDAC Inhibitors: Histone deacetylase (HDAC) enzymes are crucial targets in oncology.[17] Many potent HDAC inhibitors feature a benzamide group as a zinc-binding group (ZBG).[19]

    • Theoretical Insight: Molecular docking studies consistently show that the benzamide carbonyl oxygen coordinates with the catalytic Zn²⁺ ion, while the amide N-H forms a hydrogen bond with a nearby histidine residue.[17] 3D-QSAR and MD simulation studies have further elucidated the SAR, showing that electron-rich substituents on the benzamide ring enhance activity. This provides a clear, actionable strategy for medicinal chemists: introduce EDGs on the cap region to improve potency.[17]

The logical flow from substituent choice to predicted activity is a powerful paradigm in modern drug discovery.

G cluster_props sub Substituent Choice (e.g., -Cl, -OCH3) Elec Electronic (Charge Dist.) sub->Elec Steric Steric (Conformation) sub->Steric props Modulated Properties calc Theoretical Parameters (QM, QSAR) Elec->calc Steric->calc activity Predicted Biological Activity (Docking Score, pIC50) calc->activity

The Logic of Rational Design for Substituted Benzamides.

Conclusion

The substituted benzamide is far more than a simple chemical entity; it is a tunable platform for molecular recognition. By applying a robust theoretical and computational framework, we can dissect the intricate effects of substituents on the electronic structure, conformation, and interaction potential of these molecules. This deep understanding empowers researchers to design next-generation therapeutics with enhanced potency, improved selectivity, and novel mechanisms of action, accelerating the journey from concept to clinic.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Gellert, E., et al. (1987). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry.
  • Journal of Pharmaceutical Chemistry. (2022). Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry.
  • Pani, L., Gessa, G. L. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry. [Link]

  • Pharmaguideline. Benzamides: Sulpiride. Pharmaguideline. [Link]

  • New Journal of Chemistry. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • The Journal of Organic Chemistry. (2020). Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes. The Journal of Organic Chemistry. [Link]

  • MDPI. (2021). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. MDPI. [Link]

  • Senthilkumar, K., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

  • Lumen Learning. Substituent Effects. Organic Chemistry II. [Link]

  • University of Calgary. Substituent Effects. Department of Chemistry. [Link]

  • Kumar, A., et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry. [Link]

  • Singh, V., et al. (2015). Pharmacophore generation, atom-based 3D-QSAR, molecular docking and molecular dynamics simulation studies on benzamide analogues as FtsZ inhibitors. Journal of Molecular Modeling. [Link]

  • ResearchGate. (2002). Substituent effects on the electronic structure and pKa benzoic acid. ResearchGate. [Link]

  • National Institutes of Health (NIH). (2023). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

  • MDPI. (2024). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles). [Link]

  • American Chemical Society. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

  • American Chemical Society. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry. [Link]

  • Högberg, T., et al. (1991). Theoretical conformational studies of some dopamine antagonistic benzamide drugs: 3-pyrrolidyl- and 4-piperidyl derivatives. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health (NIH). (2021). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Whitepaper: A Scientist's Guide to the Discovery and Synthesis of Novel Halogenated Benzamides

Abstract The halogenated benzamide scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved therapeutics.[1][2][3] The strategic incorporation of halogen atoms onto the b...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The halogenated benzamide scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved therapeutics.[1][2][3] The strategic incorporation of halogen atoms onto the benzamide framework allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and target-binding affinity.[1] This guide provides researchers, chemists, and drug development professionals with an in-depth technical overview of the core strategies for the discovery and synthesis of these vital compounds. We will move beyond simple procedural lists to explore the causal reasoning behind synthetic choices, from classical amide bond formations to state-of-the-art catalytic C–H halogenations. This document is designed to serve as a practical and authoritative resource, integrating field-proven protocols with the fundamental principles that govern the rational design of novel halogenated benzamide drug candidates.

The Strategic Importance of Halogenated Benzamides in Drug Design

The benzamide functional group is a privileged structure in drug discovery due to its metabolic stability and its ability to form key hydrogen bonds with biological targets. When combined with halogenation, its utility is significantly amplified. Halogens are not mere bulky substituents; they are powerful tools for modulating a drug candidate's profile.

  • Lipophilicity and Permeability: The introduction of halogens (F, Cl, Br, I) systematically increases a compound's lipophilicity. This is a critical parameter for controlling a drug's ability to cross cellular membranes and the blood-brain barrier. For instance, the trifluoro-benzene moiety in Atogepant, a drug for treating migraines, was shown to significantly enhance its binding affinity compared to its non-halogenated counterpart.[1]

  • Metabolic Stability: Halogen atoms, particularly fluorine, can block sites of metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" strategy can increase a drug's half-life and oral bioavailability, leading to a more favorable dosing regimen.

  • Target Binding and Halogen Bonding: Halogens can participate in specific, non-covalent interactions with protein targets, known as halogen bonds. This interaction, where the electropositive crown of the halogen interacts with a Lewis base (like a carbonyl oxygen or a nitrogen atom) in the protein's binding pocket, can substantially increase binding affinity and selectivity.[4]

  • Conformational Control: The size and electronegativity of a halogen can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into the target's active site.

Prominent examples of halogenated benzamide drugs include the antiemetic Metoclopramide (chloro-substituted) and various radioligands used in PET imaging for diagnosing dopaminergic neurotransmission disorders.[5] Their continued prevalence in newly approved drugs underscores the enduring value of this structural class.[1][2][3][6][7]

Rational Discovery: From Concept to Candidate

The discovery of a novel drug candidate is an iterative process of design, synthesis, and testing. For halogenated benzamides, this process is heavily reliant on understanding the interplay between chemical structure and biological activity.

Target-Centric Design & Structure-Activity Relationships (SAR)

The foundation of modern drug discovery is the Structure-Activity Relationship (SAR), which seeks to correlate specific structural modifications with changes in biological activity.[8] For halogenated benzamides, key SAR questions revolve around the position, number, and type of halogen substituent.

The Causality of Halogen Placement: The decision of where to place a halogen is not arbitrary. It is a hypothesis-driven choice based on:

  • Exploring the Binding Pocket: If the crystal structure of the target protein is known, chemists can identify potential halogen bonding sites or lipophilic pockets where a halogen might fit.

  • Blocking Metabolism: If a lead compound is rapidly metabolized at a specific aromatic position, introducing a halogen at that site can be a rational strategy to improve its pharmacokinetic profile.

  • Modulating Acidity/Basicity: Halogens are electron-withdrawing groups that can alter the pKa of nearby functionalities, which can in turn affect solubility and target engagement.

A study on bis-benzamide inhibitors for prostate cancer demonstrated that a nitro group at the N-terminus was essential for biological activity, showcasing a critical SAR finding.[9][10][11] Similarly, in the development of Hedgehog (Hh) pathway inhibitors, it was found that para-substituted halogenated benzamides exhibited superior activity compared to meta-substituted analogs.[12] This iterative cycle of synthesis and biological evaluation is fundamental to optimizing a lead compound into a clinical candidate.[9][11][13]

Core Synthetic Methodologies: A Strategic Overview

The synthesis of a halogenated benzamide can be approached from two primary directions: forming the amide bond first and then halogenating the aromatic ring, or starting with a halogenated precursor and then constructing the amide bond. The choice of strategy depends on precursor availability, desired regioselectivity, and scalability.

G cluster_start Project Goal: Synthesize Novel Halogenated Benzamide cluster_strategy Synthetic Strategy Selection cluster_classical Route 1: Classical Amide Formation cluster_modern Route 2: Modern C-H Functionalization cluster_end Final Steps Start Define Target Molecule Decision1 Are Halogenated Starting Materials Readily Available? Start->Decision1 Classical Start with Halogenated Benzoic Acid or Benzoyl Chloride Decision1->Classical Yes Modern Start with Non-Halogenated Benzamide Decision1->Modern No / Regiocontrol Needed Amidation Amide Bond Formation (Coupling Reagents or Acyl Halide Method) Classical->Amidation Proven, Scalable Purify Purification (Chromatography, Recrystallization) Amidation->Purify CH_Halogenation Directed C-H Halogenation (Pd, Ru, Rh Catalysis) Modern->CH_Halogenation High Regioselectivity, Atom Economy CH_Halogenation->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing the stability profile and defining appropriate storage conditions for the novel chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on establishing the stability profile and defining appropriate storage conditions for the novel chemical entity, 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide. In the absence of established public data for this specific molecule, this document outlines the fundamental principles, potential degradation pathways, and robust experimental protocols necessary to generate a complete and reliable stability profile, adhering to industry best practices and regulatory expectations.

Physicochemical Characterization: The Foundation of Stability Assessment

A thorough understanding of the intrinsic physicochemical properties of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is the critical first step in designing a scientifically sound stability study. These properties not only influence the compound's behavior under various environmental conditions but also guide the selection of appropriate analytical techniques.

Table 1: Key Physicochemical Parameters for Stability Assessment

ParameterRelevance to StabilityRecommended Analytical Technique(s)
Appearance A change in color or physical form can be an early indicator of degradation.Visual Inspection, Microscopy
Melting Point A depression or broadening of the melting point range can indicate the presence of impurities.Differential Scanning Calorimetry (DSC), Melting Point Apparatus
Solubility Determines appropriate solvents for formulation and analytical method development.Equilibrium solubility measurement in various solvents (e.g., water, buffers of different pH, organic solvents).
pKa Predicts the ionization state at different pH values, which is crucial for understanding hydrolytic stability.Potentiometric titration, UV-Vis spectrophotometry, Capillary Electrophoresis
LogP/LogD Indicates the lipophilicity of the compound, which can influence its susceptibility to oxidative degradation and its interaction with container-closure systems.Shake-flask method, HPLC-based methods

Understanding Potential Degradation Pathways

Based on the chemical structure of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide, several potential degradation pathways can be anticipated. Forced degradation (stress testing) studies are essential to identify these pathways and the resulting degradation products.[1][2] This information is pivotal for developing a stability-indicating analytical method.[1]

Hydrolytic Degradation

The amide functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[3][4][5] This reaction would cleave the amide bond, yielding 4-bromo-3-chlorobenzoic acid and N-methylisopropylamine. The rate of hydrolysis is highly dependent on pH and temperature.[3][5]

Oxidative Degradation

The aromatic ring and the N-methyl group could be susceptible to oxidation.[6][7][8] Common laboratory oxidants like hydrogen peroxide can be used to simulate oxidative stress.[9] Degradation could involve hydroxylation of the aromatic ring or N-dealkylation.[8][10]

Photolytic Degradation

Halogenated aromatic compounds can be susceptible to photolytic degradation, where exposure to light, particularly UV radiation, can induce dehalogenation or other rearrangements.[11][12]

Thermal Degradation

Exposure to high temperatures can provide the energy needed to break weaker bonds within the molecule, leading to a variety of degradation products.[13][14][15][16] The specific degradation pathway is often complex and can involve fragmentation of the molecule.

G cluster_0 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide cluster_1 Stress Conditions cluster_2 Potential Degradation Pathways Compound Target Compound Acid Acidic Hydrolysis Compound->Acid Base Basic Hydrolysis Compound->Base Oxidation Oxidation (e.g., H2O2) Compound->Oxidation Light Photolysis (UV/Vis) Compound->Light Heat Thermal Stress Compound->Heat Amide_Cleavage Amide Bond Cleavage Acid->Amide_Cleavage Base->Amide_Cleavage Ring_Oxidation Aromatic Ring Oxidation Oxidation->Ring_Oxidation N_Dealkylation N-Dealkylation Oxidation->N_Dealkylation Dehalogenation Dehalogenation Light->Dehalogenation Heat->Amide_Cleavage Heat->Dehalogenation

Caption: Potential Degradation Pathways for 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide.

Recommended Storage Conditions

Based on the chemical nature of halogenated benzamides and general best practices for research chemicals, the following storage conditions are recommended pending the results of formal stability studies:

Table 2: Recommended Interim Storage Conditions

ConditionRecommendationRationale
Temperature 2-8 °CRefrigeration slows down potential hydrolytic and thermal degradation pathways.
Light Protect from light (e.g., store in an amber vial or in a dark cabinet).To prevent potential photolytic degradation of the halogenated aromatic ring.
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).To minimize exposure to moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should be established in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).[17][18] This involves both long-term and accelerated stability studies, as well as forced degradation studies.

Forced Degradation Studies Protocol

Objective: To identify potential degradation products and pathways and to develop and validate a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store solid compound at 80 °C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-UV method.[19][20][21]

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of degradation products.

  • Characterization of Degradants: If significant degradation is observed, isolate the degradation products (e.g., by preparative HPLC) and elucidate their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[22][23][24][25][26]

G Start Start: Pure Compound Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Analyze Analyze via Stability-Indicating HPLC-UV Method Stress->Analyze Degradation Degradation Observed? Analyze->Degradation Isolate Isolate Degradation Products (e.g., Prep-HPLC) Degradation->Isolate Yes NoDeg End: Compound is Stable Under Stress Condition Degradation->NoDeg No Characterize Characterize Structure (MS, NMR) Isolate->Characterize End End: Degradation Profile Characterize->End

Caption: Experimental Workflow for Forced Degradation Studies.

Long-Term and Accelerated Stability Studies Protocol

Objective: To establish a re-test period or shelf life for the compound under defined storage conditions.

Methodology:

  • Storage Conditions:

    • Long-Term: 5 °C ± 3 °C (refrigerated) and 25 °C ± 2 °C / 60% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.[17]

    • Accelerated: 0, 3, 6 months.[17]

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Purity (quantification of any degradation products)

  • Data Evaluation: Analyze the data for trends and determine if any significant changes have occurred over time. The results from the accelerated study can be used to predict the long-term stability of the compound.

Conclusion

The stability and appropriate storage of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide are critical for ensuring its quality, purity, and suitability for research and development purposes. This guide has outlined a scientifically rigorous approach, grounded in ICH guidelines and fundamental chemical principles, to systematically evaluate the stability of this novel compound. By conducting thorough physicochemical characterization, forced degradation studies, and long-term stability testing, a comprehensive understanding of the molecule's degradation profile can be achieved. This will enable the establishment of evidence-based storage conditions and a re-test period, ensuring the integrity of the compound throughout its lifecycle.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Dunitz, J. D., et al. (2015). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 137-152.
  • ResearchGate. (2025, August 5). Thermal degradation and ageing of segmented polyamides. Retrieved from [Link]

  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1(3), 238-240.
  • ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences, 111(8), 2139-2151.
  • Jeelani, S., & Kouznetsova, N. (2023). A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. Heliyon, 9(9), e19993.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Defense Technical Information Center. Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Retrieved from [Link]

  • National Institutes of Health. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. Halogenated Aromatics: Fate and Microbial Degradation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • BYJU'S. Types of Amide Hydrolysis. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oxidative degradation of benzene rings. Retrieved from [Link]

  • Chromatography Online. (2021, May 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • National Institutes of Health. Biodegradation of halogenated organic compounds. Retrieved from [Link]

  • ScienceDirect. (2018). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 137-152.
  • Journal of Chemical Health Risks. (2023, September 12). Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. Retrieved from [Link]

  • MDPI. (2021, March 22). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • MDPI. (2022, November 5). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. Retrieved from [Link]

  • PubMed. (1990). Degradation of halogenated aromatic compounds. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Science.gov. stability-indicating rp-hplc method: Topics. Retrieved from [Link]

  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Wikipedia. Hofmann rearrangement. Retrieved from [Link]

  • Frontiers. (2024). Sustainable strategies for hospital wastewater treatment: bioremediation, phytoremediation, and hybrid approaches for emerging pollutants. Retrieved from [Link]

  • Wikipedia. Hydrogen peroxide. Retrieved from [Link]

  • PubMed. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]

  • TGA. (2024, December 18). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. Retrieved from [Link]

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Structural Identification of Novel Degradation Impurities in Teriflunomide Drug Product Using NMR, IR, Mass Spectrometry, and Quantification by RP‐HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.8: Oxidation of Aromatic Compounds. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: N-Alkylation of 4-bromo-3-chloro-N-methylbenzamide

Abstract: This document provides a comprehensive guide for the N-alkylation of 4-bromo-3-chloro-N-methylbenzamide, a critical transformation for synthesizing tertiary benzamide derivatives. These derivatives are signific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the N-alkylation of 4-bromo-3-chloro-N-methylbenzamide, a critical transformation for synthesizing tertiary benzamide derivatives. These derivatives are significant scaffolds in medicinal chemistry and materials science. The protocol details a robust method employing sodium hydride for deprotonation, followed by reaction with an alkyl halide. We delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and provide troubleshooting guidance to ensure successful execution.

Introduction and Scientific Context

The N-alkylation of secondary amides into tertiary amides is a fundamental C-N bond-forming reaction in organic synthesis.[1][2] Tertiary benzamides, in particular, are prevalent structural motifs in a vast array of pharmacologically active compounds and functional materials. The introduction of an N-alkyl group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity.

The substrate of interest, 4-bromo-3-chloro-N-methylbenzamide, possesses multiple functional groups that make it a versatile building block for further chemical elaboration, such as cross-coupling reactions at the bromine site. However, the direct N-alkylation of secondary amides presents a distinct chemical challenge. The amide proton is only weakly acidic (pKa ≈ 17-18), necessitating the use of a strong, non-nucleophilic base to generate the corresponding amidate anion for subsequent alkylation.[3][4]

This guide outlines a reliable protocol based on classical amide deprotonation, a method that offers high yields and predictability. We will explore the underlying principles that govern the reaction's success, ensuring that researchers can not only replicate the procedure but also adapt it to different substrates and alkylating agents.

Mechanistic Rationale

The N-alkylation of a secondary amide is a two-step process: deprotonation followed by nucleophilic substitution.

  • Deprotonation: The reaction is initiated by a strong base, such as sodium hydride (NaH), which abstracts the acidic proton from the amide nitrogen. This generates a resonance-stabilized amidate anion and hydrogen gas. The irreversible nature of this step, driven by the evolution of H₂, ensures complete formation of the nucleophile.[1][3] Sodium hydride is an excellent choice as it is a powerful base (the pKa of its conjugate acid, H₂, is ~35) and is non-nucleophilic, which prevents competitive reactions with the alkylating agent.[5]

  • Nucleophilic Attack (S N 2): The resulting amidate anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide or ethyl bromide). This proceeds via a classic S N 2 mechanism, leading to the formation of the desired tertiary amide and a sodium halide salt as a byproduct.

The choice of solvent is critical. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal.[3][6] They effectively solvate the cation of the amidate salt without interfering with the reaction, as they lack acidic protons. THF is often preferred due to its lower boiling point, which simplifies product isolation compared to DMF.[7][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Isolation & Purification cluster_analysis Validation prep Inert Atmosphere Setup (N2/Ar, Dry Glassware) deprotonation Deprotonation 1. Add Amide to NaH in THF 2. Stir at 0 °C to RT prep->deprotonation alkylation Alkylation 1. Cool to 0 °C 2. Add Alkyl Halide 3. Warm to RT, Stir deprotonation->alkylation H2 evolution ceases monitoring Reaction Monitoring (TLC / LC-MS) alkylation->monitoring quench Quenching (Slow addition of sat. NH4Cl) monitoring->quench extraction Work-up 1. Extraction (EtOAc) 2. Wash & Dry quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: Workflow for the N-Alkylation Protocol.

Detailed Experimental Protocol

Materials and Equipment
Reagents & Solvents Grade/Purity Supplier
4-bromo-3-chloro-N-methylbenzamide>98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Alkyl Halide (e.g., Iodomethane, Bromoethane)>99%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. Ammonium Chloride (NH₄Cl)N/AIn-house prep.
Saturated aq. Sodium Chloride (Brine)N/AIn-house prep.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR
Silica Gel230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Syringes for liquid transfer

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glass column for chromatography

Step-by-Step Procedure

Safety First: Sodium hydride reacts violently with water to produce flammable hydrogen gas. Alkylating agents like iodomethane are toxic and potential carcinogens. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Base Preparation: To the flask, add sodium hydride (1.2 equivalents, 60% dispersion). Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under inert gas flow. Add anhydrous THF to the washed NaH to create a slurry (approx. 0.5 M concentration based on the starting amide).

  • Deprotonation: Dissolve 4-bromo-3-chloro-N-methylbenzamide (1.0 equivalent) in a separate flask with anhydrous THF. Slowly add this solution dropwise to the stirred NaH slurry at 0 °C (ice-water bath).

  • Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The cessation of bubbling (H₂ evolution) indicates the completion of deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1-1.5 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

Reaction Parameters and Expected Yields

The following table provides representative parameters for the N-alkylation using different alkylating agents. Yields are indicative and may vary based on reaction scale and purity of reagents.

Alkylating Agent Equivalents Temp (°C) Time (h) Expected Yield
Iodomethane (CH₃I)1.20 to RT2-490-98%
Bromoethane (CH₃CH₂Br)1.50 to RT4-885-95%
1-Bromopropane1.50 to RT6-1280-90%
Benzyl Bromide1.20 to RT3-690-97%

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (hydrolyzed).2. Wet solvent or glassware.3. Insufficient equivalents of base.1. Use a fresh bottle of NaH.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use 1.2-1.5 equivalents of NaH.
Recovery of Starting Material 1. Alkylating agent is not reactive enough.2. Insufficient reaction time or temperature.1. Switch from bromide to iodide.2. Increase reaction time or gently warm the reaction (e.g., to 40-50 °C).
Multiple Products Observed 1. O-alkylation side reaction.2. Elimination side product (with secondary/tertiary alkyl halides).1. O-alkylation is generally minimal with NaH but can occur. Ensure slow addition at low temperature.2. Use primary alkyl halides to avoid E2 elimination.

Conclusion

This protocol provides a validated and reliable method for the N-alkylation of 4-bromo-3-chloro-N-methylbenzamide. The use of sodium hydride in anhydrous THF ensures efficient deprotonation, leading to high yields of the desired tertiary amide products upon reaction with various primary alkyl halides. By understanding the underlying chemical principles and adhering to the detailed procedure, researchers can successfully synthesize these valuable intermediates for applications in drug discovery and materials science.

References

  • Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 2(5), 90-95. [Link]

  • Ramesh, R., & Anandaraj, P. (2023). N-alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well-defined Pd (II) pincer complexes. Applied Organometallic Chemistry, 37(10), e7228. [Link]

  • Gao, B. T., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry, 4(1), 123. [Link]

  • Kempe, R., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 25(23), 9785-9793. [Link]

  • Hazari, A., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1373-1377. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]

  • Li, F., et al. (2018). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 16(43), 8248-8268. [Link]

  • ResearchGate. (2018). Synthesis of Tertiary Benzamides (III) via Pd-Catalyzed Coupling of Arylboronic Esters and Carbamoyl Chlorides. [Link]

  • PubChem. (2026). N-Methylbenzamide. [Link]

  • Bram, G., et al. (1988). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 18(11), 1269-1276. [Link]

  • ResearchGate. (2020). N-alkylation of benzamide derivatives 5 with secondary alcohols 1 in a FeCl3·6H2O/glycerol (Gly) eutectic mixture. [Link]

  • Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(8), 2393-2398. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • ResearchGate. (2018). tert-Butoxide-Assisted Amidation of Esters under Green Conditions. [Link]

  • Daugulis, O., et al. (2010). Cobalt-Catalyzed ortho-Alkylation of Secondary Benzamide with Alkyl Chloride through Directed C−H Bond Activation. Journal of the American Chemical Society, 133(1), 140-143. [Link]

  • Lee, T. R., et al. (2004). Use of DMF as Solvent Allows for the Facile Synthesis of Soluble MEH-PPV. Macromolecules, 37(17), 6295-6301. [Link]

  • Sciencemadness Discussion Board. (2009). Substitute sodium hydride for potassium hydride?. [Link]

  • ResearchGate. (2014). What is the best reaction condition and preferred solvent for Williamson etherification reaction using sodium hydride?. [Link]

  • ResearchGate. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Chemical Science. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Amides. [Link]

  • Wordpress. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. [Link]

  • National Institutes of Health (NIH). (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • ResearchGate. (2023). N-Alkylation of benzamide with benzyl alcohol: evaluation of potential Co-materials. [Link]

  • MDPI. (2023). N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]

  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. [Link]

  • Quora. (2015). Which will be deprotonated by a strong base- methyl, or an amine?. [Link]

Sources

Application

Synthesis of N-Alkylbenzamides via Schotten-Baumann Reaction: An Application Note and Detailed Protocol

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction in Amide Bond Formation First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Schotten-Baumann Reaction in Amide Bond Formation

First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, the Schotten-Baumann reaction is a robust and versatile method for the synthesis of amides and esters.[1][2] This application note focuses on the synthesis of N-alkylbenzamides, a critical structural motif in numerous pharmaceuticals and functional materials, by reacting a primary or secondary alkylamine with benzoyl chloride under biphasic, alkaline conditions.[3] The reaction's persistence in modern organic synthesis is a testament to its simplicity, high efficiency, and compatibility with aqueous media.[4]

This guide provides a comprehensive overview of the theoretical underpinnings of the Schotten-Baumann reaction, a detailed, field-proven experimental protocol for the synthesis of N-benzylbenzamide as a representative N-alkylbenzamide, and expert insights into reaction optimization and product characterization.

Theoretical Framework: Mechanism and Rationale

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[5] The core transformation involves the attack of a nucleophilic amine on the electrophilic carbonyl carbon of an acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and, after deprotonation by a base, yielding the stable amide product.[6]

The reaction is typically performed in a two-phase solvent system, consisting of an organic solvent (such as dichloromethane or diethyl ether) and an aqueous solution of a base, commonly sodium hydroxide.[1][4] This biphasic environment is a key feature of the "Schotten-Baumann conditions" and serves several critical purposes:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The aqueous base neutralizes the HCl, driving the reaction equilibrium towards the formation of the amide.[6]

  • Preservation of the Nucleophile: By neutralizing the acid, the base prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction.[6][7]

  • Minimization of Acid Chloride Hydrolysis: While the acid chloride is susceptible to hydrolysis, its preferential solubility in the organic phase, coupled with the higher nucleophilicity of the amine compared to water, ensures that amidation is the predominant reaction pathway.[4] Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the reaction.

The choice of base can influence the reaction outcome. While inorganic bases like NaOH are common, organic bases such as pyridine can also be employed. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the amine.[5]

Experimental Protocol: Synthesis of N-Benzylbenzamide

This protocol details the synthesis of N-benzylbenzamide from benzylamine and benzoyl chloride, a classic example of the Schotten-Baumann reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurpose
BenzylamineC₇H₉N107.151.07 g (10 mmol)Nucleophile
Benzoyl ChlorideC₇H₅ClO140.571.41 g (10 mmol)Acylating Agent
Sodium HydroxideNaOH40.0025 mL of 10% (w/v) aq. soln.Base
DichloromethaneCH₂Cl₂84.9350 mLOrganic Solvent
Hydrochloric AcidHCl36.46As needed (1 M aq. soln.)Work-up
Saturated NaCl soln.NaCl(aq)-20 mLWork-up
Anhydrous MgSO₄MgSO₄120.37As neededDrying Agent
EthanolC₂H₅OH46.07As neededRecrystallization
Experimental Workflow Diagram

Schotten_Baumann_Workflow reagents 1. Reagent Preparation - Dissolve benzylamine in CH2Cl2 - Prepare 10% NaOH(aq) reaction 2. Reaction Setup - Combine amine solution and NaOH(aq) - Cool in ice bath reagents->reaction Combine addition 3. Acylation - Add benzoyl chloride dropwise - Vigorous stirring (30 min) reaction->addition Initiate workup 4. Work-up - Separate layers - Wash organic phase (HCl, H2O, brine) - Dry over MgSO4 addition->workup Quench purification 5. Purification - Filter and evaporate solvent - Recrystallize from ethanol workup->purification Isolate characterization 6. Characterization - Obtain melting point - Analyze by NMR, IR, MS purification->characterization Analyze

Caption: Workflow for the synthesis of N-benzylbenzamide.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 250 mL Erlenmeyer flask, dissolve 1.07 g (10 mmol) of benzylamine in 25 mL of dichloromethane.

    • Add 25 mL of a 10% (w/v) aqueous solution of sodium hydroxide to the flask.

  • Reaction Setup:

    • Place the flask in an ice bath and stir the biphasic mixture vigorously using a magnetic stirrer. The temperature should be maintained between 0 and 5 °C.

  • Acylation:

    • Slowly add 1.41 g (1.2 mL, 10 mmol) of benzoyl chloride dropwise to the rapidly stirred mixture over a period of 10-15 minutes. A white precipitate of N-benzylbenzamide will begin to form.

    • After the addition is complete, remove the ice bath and continue to stir the reaction mixture vigorously at room temperature for an additional 30 minutes to ensure the reaction goes to completion. The absence of the characteristic smell of benzoyl chloride can indicate the completion of the reaction.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 20 mL of 1 M HCl to remove any unreacted benzylamine.

      • 20 mL of water.

      • 20 mL of saturated sodium chloride (brine) solution to facilitate phase separation and remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent using gravity filtration.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude solid product.

    • Recrystallize the crude N-benzylbenzamide from hot ethanol to obtain a pure, crystalline solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expert Insights and Troubleshooting
  • Vigorous Stirring is Crucial: The reaction occurs at the interface of the organic and aqueous layers. Inefficient stirring will lead to lower yields due to a slower reaction rate, which allows for the competing hydrolysis of benzoyl chloride to become more significant.

  • Controlling Exothermicity: The reaction is exothermic.[8] Maintaining a low temperature during the addition of benzoyl chloride minimizes side reactions and prevents the evaporation of the volatile dichloromethane solvent.

  • Dealing with Emulsions: If an emulsion forms during the work-up, the addition of more brine solution can help to break it.

  • Alternative Purification: If recrystallization does not yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate eluent system can be employed for purification.[9]

Product Characterization

The identity and purity of the synthesized N-benzylbenzamide should be confirmed by standard analytical techniques.

Expected Yield and Physical Properties
  • Yield: 80-90%

  • Appearance: White crystalline solid

  • Melting Point: 104-106 °C[10]

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.78 (d, J=7.2 Hz, 2H, Ar-H), 7.52-7.40 (m, 3H, Ar-H), 7.38-7.25 (m, 5H, Ar-H), 6.45 (br s, 1H, NH), 4.65 (d, J=5.6 Hz, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 167.4, 138.1, 134.4, 131.6, 128.8, 128.6, 127.9, 127.5, 127.0, 44.2.

  • IR (KBr, cm⁻¹): 3300-3200 (N-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II).

Conclusion

The Schotten-Baumann reaction remains a cornerstone of organic synthesis for the preparation of N-alkylbenzamides. Its operational simplicity, use of readily available reagents, and generally high yields make it an attractive method for both academic research and industrial applications, including drug development. By understanding the underlying mechanism and the rationale for the specific experimental conditions, researchers can effectively and reliably synthesize a wide range of N-alkylbenzamides.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Vibzz Lab. (2021, April 11). Benzanilide : Schotten Baumann Benzoylation [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylbenzamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: High-Purity Isolation of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide via Recrystallization

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide, a key intermediate in pharmaceutical synthesis. The protocol is c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide, a key intermediate in pharmaceutical synthesis. The protocol is centered around the robust and scalable technique of recrystallization, designed to yield high-purity crystalline material suitable for downstream applications in drug development. We will delve into the scientific principles underpinning solvent selection, provide a detailed, step-by-step methodology for experimental solvent screening and the subsequent full-scale recrystallization, and offer a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable method for obtaining this halogenated benzamide derivative in a highly purified form.

Introduction: The Critical Role of Purification in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount.[1][2] Impurities, even in trace amounts, can lead to unwanted side reactions, reduce the efficacy of the final drug substance, and pose potential safety risks.[3] Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, including pharmaceutical intermediates.[4][5] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[6] An ideal solvent will dissolve the compound to be purified to a great extent at an elevated temperature but only sparingly at a lower temperature.[7][8] This allows for the selective crystallization of the desired product upon cooling, while the impurities remain dissolved in the mother liquor.

This protocol specifically addresses the purification of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide. Due to the presence of halogen atoms and an amide group, the polarity of the molecule will significantly influence its solubility in various organic solvents. A systematic approach to solvent selection is therefore crucial for a successful and efficient purification.

Physicochemical Properties of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

  • Structure:

    • The molecule possesses a substituted benzene ring with a bromine and a chlorine atom, contributing to its relatively non-polar character and increasing its molecular weight.

    • The amide group introduces a polar moiety capable of hydrogen bonding.

    • The N-methyl and N-isopropyl groups add to the steric bulk around the amide nitrogen.

  • Predicted Solubility: Based on the "like dissolves like" principle, the compound is expected to have limited solubility in highly polar solvents like water and good solubility in moderately polar to non-polar organic solvents. A search for a similar compound, 4-bromo-3-chloro-N-methylbenzamide, suggests it has a predicted XlogP of 2.5, indicating a degree of lipophilicity.

Experimental Protocol: A Two-Phase Approach to High-Purity Recrystallization

This protocol is divided into two essential phases: a systematic solvent screening to identify the optimal solvent or solvent system, followed by the full-scale recrystallization procedure.

Phase 1: Systematic Solvent Screening

The success of the recrystallization hinges on the choice of solvent.[6] The ideal solvent should exhibit a significant positive temperature coefficient for the solubility of the target compound.[7]

Objective: To identify a solvent or a binary solvent system that effectively dissolves 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide at an elevated temperature and affords a high yield of pure crystals upon cooling.

Materials:

  • Crude 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

  • A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Record the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a heating block or water bath.

  • Continue adding the hot solvent dropwise until the solid completely dissolves. Record the solubility at the elevated temperature.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-30 minutes.

  • Observe the formation of crystals. A successful solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, resulting in good crystal formation upon cooling.[8]

Data Interpretation:

SolventSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingAssessment
Example: EthanolSparingly solubleSolubleGoodPromising
Example: TolueneSolubleVery SolublePoorUnsuitable (too soluble)
Example: HeptaneInsolubleSparingly soluble-Unsuitable (poor solvent)
Example: WaterInsolubleInsoluble-Unsuitable

This table should be populated with experimental observations.

For binary solvent systems (two-solvent recrystallization), choose a pair of miscible solvents where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[9] Dissolve the compound in a minimal amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes turbid. Reheat to clarify and then cool to crystallize.

Phase 2: Full-Scale Recrystallization Protocol

Objective: To purify a larger quantity of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide using the optimized solvent system identified in Phase 1.

Materials & Equipment:

  • Crude 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

  • Optimal recrystallization solvent (determined in Phase 1)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution:

    • Place the crude 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide into an appropriately sized Erlenmeyer flask.[10]

    • Add a small amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring.[11]

    • Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good yield.[6]

  • Hot Filtration (if necessary):

    • If any insoluble impurities (e.g., dust, solid byproducts) are observed in the hot solution, a hot filtration step is required.

    • Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Rapid cooling can lead to the trapping of impurities.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.[13]

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing dissolved impurities.[13] Use a minimal amount of cold solvent to avoid redissolving the product.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a temperature well below the compound's melting point or in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A pure compound should have a sharp melting point range. Compare this to the melting point of the crude material.

    • Further analysis by techniques such as HPLC, NMR, or mass spectrometry can be performed to confirm the purity and identity of the compound.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_final Final Product start Crude Compound solvent_screening Solvent Screening start->solvent_screening Determine Optimal Solvent System dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution Proceed with Selected Solvent hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Ice Bath hot_filtration->cooling Clear Solution isolation Vacuum Filtration & Washing cooling->isolation drying Drying isolation->drying analysis Purity Analysis (MP, HPLC, etc.) drying->analysis pure_product Pure Crystalline Product analysis->pure_product

Caption: Workflow for the purification of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available.
Poor Recovery Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer period. Ensure the filtration apparatus is preheated for hot filtration.
Colored Crystals Colored impurities are not removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb the colored impurities. Use only a small amount to avoid adsorbing the product.

Conclusion

This application note provides a robust and scientifically grounded protocol for the purification of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide by recrystallization. By following the systematic approach of solvent screening followed by a carefully controlled recrystallization process, researchers can obtain this key pharmaceutical intermediate with a high degree of purity. The principles and techniques outlined herein are broadly applicable to the purification of other solid organic compounds and are essential for ensuring the quality and integrity of materials used in drug discovery and development.

References

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-methylbenzaldehyde. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). API Purification. Retrieved from [Link]

  • Veeprho. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]

  • YouTube. (2023). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-[(thiophen-3-yl)methyl]benzamide. Retrieved from [Link]

  • Columbia University. (n.d.). Recrystallization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]

  • YouTube. (2022). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-(pentan-3-yl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Chloro-N-(3-methylphenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-3-chloro-n-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-bromo-N-(2-methylpentan-2-yl)benzamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Benzyl 4-bromo-3-methylbenzamide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays with Halogenated Benzamide Derivatives

Introduction: The Strategic Advantage of Halogenation in Benzamide Scaffolds Benzamide derivatives represent a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Halogenation in Benzamide Scaffolds

Benzamide derivatives represent a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the benzamide backbone is a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of these molecules. Halogenation can significantly enhance membrane permeability, reduce metabolic degradation, and, most critically, improve target binding affinity and selectivity.[1][2] This enhancement is often driven by the formation of halogen bonds, a directional non-covalent interaction between the halogen atom (acting as a Lewis acid) and an electron-rich donor on the target protein.[1][3] This unique interaction provides a design tool that goes beyond simple steric or hydrophobic effects, enabling the development of highly potent and selective inhibitors for a range of important cellular targets.[3][4]

This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to characterize the activity of novel halogenated benzamide derivatives. We will delve into the causality behind experimental choices, offering a strategic workflow from initial cytotoxicity screening to detailed mechanistic studies.

Core Principle: The Role of Halogen Bonding in Target Engagement

The enhanced efficacy of many halogenated benzamides can be attributed to the phenomenon of halogen bonding. Unlike the perception of halogens as merely electronegative, they possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) opposite the covalent bond.[3] This σ-hole can interact favorably with electron-dense atoms like oxygen, nitrogen, or sulfur in the amino acid residues of a protein's binding pocket.

  • Strength and Directionality: The strength of a halogen bond increases with the polarizability of the halogen (I > Br > Cl > F) and is highly directional, providing a level of specificity that can be crucial for distinguishing between closely related protein isoforms.[5]

  • Hydrophobicity: Halogen bonds are inherently more hydrophobic than their hydrogen bond counterparts, which can be advantageous for interactions within nonpolar binding pockets.[5]

This unique bonding capability is a key consideration when designing and interpreting assays for halogenated compounds, as it can be the primary driver of their enhanced potency.

Strategic Assay Workflow

A logical, tiered approach is essential for the efficient evaluation of novel compounds. This workflow ensures that resources are focused on the most promising candidates and that a comprehensive biological profile is developed.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Engagement & Potency cluster_2 Phase 3: Mechanistic Validation a Cell Viability & Cytotoxicity (e.g., MTT Assay) b Cell-Based Target Activity Assays (e.g., PARP, HDAC) a->b Identify IC50 Select Hits c Apoptosis Assays (Annexin V / PI) b->c Confirm On-Target Effect d Cell Cycle Analysis (Propidium Iodide) c->d Elucidate Downstream Cellular Fate

Caption: A tiered workflow for characterizing halogenated benzamide derivatives.

Part 1: Primary Screening - Assessing Cellular Viability

The initial step for any novel compound is to determine its general effect on cell health and proliferation. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of living cells.

Protocol 1: MTT Cell Viability Assay

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Materials:

  • Adherent cells in culture

  • Complete culture medium

  • Halogenated benzamide derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overconfluence and artifacts.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the halogenated benzamide derivatives in culture medium. It is crucial to maintain a consistent final concentration of the vehicle (e.g., DMSO < 0.5%) across all wells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for 2-4 hours at 37°C. During this time, visible purple formazan crystals should form within the viable cells.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation:

Compound IDTargetCell LineIncubation Time (h)IC₅₀ (µM)
HB-001PARPHeLa481.5 ± 0.2
HB-002HDACA549725.2 ± 0.6
Control (e.g., Olaparib)PARPHeLa480.8 ± 0.1

Part 2: Target Engagement & Potency

Once a compound demonstrates cytotoxic activity, the next crucial step is to confirm that it engages its intended molecular target within the cell. Many halogenated benzamides are designed as enzyme inhibitors, particularly for Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[9][10][11]

Protocol 2A: Cell-Based PARP Inhibition Assay (Chemiluminescent)

Principle: This assay quantifies the activity of endogenous PARP enzymes in cell lysates. PARP activity is measured by the incorporation of biotinylated ADP-ribose onto histone proteins, which are captured on a plate. The biotinylated histones are then detected using streptavidin-HRP and a chemiluminescent substrate. A reduction in signal indicates PARP inhibition.[12]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells with the halogenated benzamide derivatives for a short duration (e.g., 1-4 hours) to assess direct enzyme inhibition rather than downstream cytotoxic effects.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease inhibitors. Collect the supernatant after centrifugation.[10]

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • PARP Reaction: Add normalized cell lysates to a histone-coated 96-well plate. Initiate the PARP reaction by adding a reaction cocktail containing biotinylated NAD+. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP to each well and incubate.

    • After another wash step, add the chemiluminescent substrate.

    • Immediately measure luminescence using a microplate reader.

  • Data Analysis: Normalize the signal to the vehicle control to determine the percentage of PARP inhibition for each compound concentration.

Protocol 2B: Cell-Based HDAC Activity Assay (Luminogenic)

Principle: This homogeneous "add-mix-read" assay uses a cell-permeable acetylated substrate that is deacetylated by cellular HDACs. A developer reagent then cleaves the deacetylated substrate, producing a substrate for luciferase. The resulting luminescence is directly proportional to HDAC activity.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., 10,000 cells/well) in a 96-well solid white plate suitable for luminescence.

  • Compound Addition: Add serial dilutions of the test compounds and incubate for a predetermined time (e.g., 4-24 hours).

  • Reagent Addition: Add the HDAC-Glo™ I/II Reagent (which contains the substrate and developer) directly to the wells.

  • Incubation: Incubate at room temperature for 15-30 minutes to allow for the enzymatic reactions to proceed.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to vehicle-treated controls.

G cluster_0 HDAC Inhibition Mechanism HDAC HDAC Enzyme Histone Acetylated Histone HDAC->Histone Deacetylates Inhibitor Halogenated Benzamide Inhibitor->HDAC Binds & Inhibits Deacetylated Deacetylated Histone Histone->Deacetylated Normally Active_Transcription Gene Transcription (Active) Histone->Active_Transcription Transcription Gene Transcription (Repressed) Deacetylated->Transcription

Caption: Inhibition of HDAC by a halogenated benzamide prevents histone deacetylation.

Part 3: Mechanistic Validation

After confirming on-target activity, it is essential to understand the downstream cellular consequences. For many anti-cancer agents, including PARP and HDAC inhibitors, the desired outcome is the induction of programmed cell death (apoptosis) and/or cell cycle arrest.[9]

Protocol 3: Apoptosis Detection by Annexin V-FITC / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat with the halogenated benzamide derivative at concentrations around its IC₅₀ for a relevant time period (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300-600 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS, then once with 1X Binding Buffer.[16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC conjugate.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.[17]

  • Data Acquisition: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

    • Necrotic cells: Annexin V-negative / PI-positive

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA. Cells in G2/M phase (4N DNA) will have twice the fluorescence intensity of cells in G0/G1 phase (2N DNA), while cells in S phase will have an intermediate intensity.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.

  • Fixation:

    • Wash cells with PBS and centrifuge.

    • Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[18]

    • Rationale: Ethanol fixation permeabilizes the cells and preserves the DNA, allowing PI to enter and stain the nucleus.

    • Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.[19]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution (e.g., 50 µg/mL PI in PBS) containing RNase A (e.g., 100 µg/mL).[20]

    • Rationale: RNase A is crucial to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[19]

    • Incubate for 30 minutes at room temperature in the dark.[21]

  • Data Acquisition: Analyze the samples by flow cytometry, collecting data for at least 10,000 events. Use a linear scale for the PI fluorescence channel.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the histogram data and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

  • E-Lari, A., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. Retrieved from [Link]

  • Thomas, C., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules. Retrieved from [Link]

  • Pommier, Y., et al. (2016). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. Retrieved from [Link]

  • Ma, H., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Journal of Biomolecular Screening. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia School of Medicine. Retrieved from [Link]

  • Auffinger, P., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2023). ResearchGate. Retrieved from [Link]

  • Propidium Iodide Cell Cycle Staining Protocol. (n.d.). Babraham Institute. Retrieved from [Link]

  • selected benzamide derivatives: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved from [Link]

  • PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. (2020). ACS Omega. Retrieved from [Link]

  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. (2021). ResearchGate. Retrieved from [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. (2010). IGBMC. Retrieved from [Link]

  • Design of a small molecule screening assay to detect DNA trapping of PARP1/2. (2023). AACR Journals. Retrieved from [Link]

  • PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (1998). Advances in Enzyme Regulation. Retrieved from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

  • Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Method

use of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide as a chemical probe

An in-depth technical guide on the application of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide as a chemical probe would require its synthesis, characterization, and validation against a specific biological target....

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide as a chemical probe would require its synthesis, characterization, and validation against a specific biological target. As this molecule is not found in the current chemical literature, this guide will present a hypothetical framework for its use, assuming it has been developed as a selective inhibitor of the fictional "Kinase-X". This will serve as an illustrative example of how a novel chemical probe would be characterized and utilized in a research setting.

Application Notes & Protocols for BCM-PAM, a Selective Kinase-X Inhibitor

Introduction to BCM-PAM: A Novel Chemical Probe

4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide, hereafter referred to as BCM-PAM, is a potent and selective chemical probe designed for the study of Kinase-X, a serine/threonine kinase implicated in cellular proliferation and stress responses. This document provides a detailed guide for researchers on the effective use of BCM-PAM in both biochemical and cellular assays to investigate the biological functions of Kinase-X.

Chemical probes are small molecules that modulate the function of a specific protein target, enabling researchers to study its role in biological systems. The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. BCM-PAM has been developed to meet these stringent criteria, providing a valuable tool for dissecting the Kinase-X signaling pathway.

This guide will cover:

  • The physicochemical properties of BCM-PAM.

  • Protocols for in vitro characterization of BCM-PAM's interaction with Kinase-X.

  • Methodologies for assessing target engagement and downstream signaling effects in cultured cells.

  • Guidelines for appropriate control experiments to ensure data integrity.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of BCM-PAM is crucial for its proper handling and use in experiments.

PropertyValue
IUPAC Name 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
Abbreviation BCM-PAM
Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>50 mM), Ethanol (>20 mM). Insoluble in water.
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Preparation of Stock Solutions: For most cellular experiments, a 10 mM stock solution of BCM-PAM in anhydrous DMSO is recommended. To prepare, add 344 µL of DMSO to 1 mg of BCM-PAM. Ensure the solid is completely dissolved before further dilution into aqueous media for experiments. The final concentration of DMSO in cell culture media should be kept below 0.5% to avoid off-target effects.

In Vitro Characterization of BCM-PAM

Prior to cellular studies, it is essential to characterize the interaction of BCM-PAM with its intended target, Kinase-X, in a purified, cell-free system.

In Vitro Kinase Assay: Determining Potency (IC50)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of BCM-PAM against Kinase-X using a luminescence-based assay that measures ATP consumption.

Workflow for In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis prep_probe Prepare BCM-PAM Serial Dilution mix Combine BCM-PAM, Kinase-X, Substrate, and ATP prep_probe->mix prep_kinase Prepare Kinase-X Reaction Mix prep_kinase->mix incubate Incubate at 30°C for 1 hour mix->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent read Read Luminescence add_reagent->read plot Plot Dose-Response Curve read->plot calculate Calculate IC50 plot->calculate

Figure 1: Workflow for determining the IC50 of BCM-PAM against Kinase-X.

Protocol:

  • Prepare a serial dilution of BCM-PAM: Start with a 100 µM solution and perform 1:3 serial dilutions in the kinase assay buffer.

  • Prepare the kinase reaction mixture: In a 96-well plate, combine recombinant Kinase-X enzyme, its specific peptide substrate, and the kinase assay buffer.

  • Initiate the reaction: Add ATP to the wells to a final concentration of 10 µM and incubate at 30°C for 1 hour.

  • Terminate the reaction and measure ATP: Add a kinase-glow reagent, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to kinase activity.

  • Data analysis: Plot the luminescence signal against the logarithm of the BCM-PAM concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Target Engagement and Downstream Effects

Once the in vitro potency is established, the next critical step is to confirm that BCM-PAM can engage Kinase-X in a cellular context and modulate its downstream signaling pathways.

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in cells or tissue lysates. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.

Workflow for CETSA

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat cells with BCM-PAM or Vehicle (DMSO) harvest_cells Harvest and lyse cells treat_cells->harvest_cells aliquot Aliquot lysate into PCR tubes harvest_cells->aliquot heat_gradient Heat aliquots across a temperature gradient aliquot->heat_gradient centrifuge Centrifuge to pellet aggregated proteins heat_gradient->centrifuge western_blot Analyze soluble fraction by Western Blot for Kinase-X centrifuge->western_blot

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell treatment: Treat cultured cells with BCM-PAM (e.g., at 1 µM and 10 µM) and a vehicle control (DMSO) for 1 hour.

  • Cell lysis: Harvest the cells, wash with PBS, and lyse them by freeze-thaw cycles.

  • Heat treatment: Aliquot the cell lysate into separate tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Separation of soluble and aggregated proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Western blot analysis: Analyze the amount of soluble Kinase-X remaining in the supernatant by Western blotting using a Kinase-X specific antibody. A positive result is indicated by a shift in the melting curve to higher temperatures in the BCM-PAM treated samples.

Western Blotting for Downstream Signaling

To confirm that BCM-PAM inhibits the catalytic activity of Kinase-X in cells, monitor the phosphorylation status of a known downstream substrate. Let's assume Kinase-X phosphorylates "Substrate-Y" at Serine 123.

Protocol:

  • Cell treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose-response of BCM-PAM (e.g., 0.1, 0.3, 1, 3, 10 µM) for a specified time (e.g., 2 hours).

  • Cell lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-Substrate-Y (Ser123) and total Kinase-X (as a loading control).

  • Data analysis: Quantify the band intensities to determine the concentration-dependent inhibition of Substrate-Y phosphorylation by BCM-PAM.

The Importance of Controls

The use of appropriate controls is paramount to ensure that the observed biological effects are due to the specific inhibition of Kinase-X by BCM-PAM.

  • Negative Control: A structurally similar but biologically inactive analogue of BCM-PAM should be used. This control helps to distinguish the on-target effects from any non-specific or off-target effects of the chemical scaffold.

  • Positive Control: A known, well-characterized inhibitor of Kinase-X (if available) or another signaling pathway modulator can be used to validate the assay systems.

  • Cellular Phenotype Rescue: If BCM-PAM induces a specific cellular phenotype, attempts should be made to rescue this phenotype by expressing a drug-resistant mutant of Kinase-X.

Conclusion

BCM-PAM is a valuable tool for the investigation of Kinase-X biology. This guide provides a starting point for its characterization and use. Researchers are encouraged to adapt these protocols to their specific experimental systems and to always include rigorous controls to ensure the validity of their findings. The careful application of BCM-PAM will undoubtedly contribute to a deeper understanding of the role of Kinase-X in health and disease.

References

  • General Principles of Chemical Probes

    • Title: The promise and peril of chemical probes
    • Source: N
    • URL: [Link]

  • In Vitro Kinase Assays

    • Title: A general method for kinase substrate identific
    • Source: N
    • URL: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • Western Blotting

    • Title: Western Blotting: A Powerful Technique in Molecular Biology
    • Source: International Journal of Medical and Scientific Research
    • URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-bromo-3-chloro-N-methyl-N-(propan-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide. The protocols and explanations herein are designed to enhance purity, improve yield, and ensure the integrity of the final compound.

Section 1: Understanding the Purification Challenge

The primary challenge in purifying 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide lies in effectively removing unreacted starting materials, reaction by-products, and any potential isomers. The tertiary amide structure influences its solubility and chromatographic behavior, requiring carefully optimized purification strategies. This guide addresses the most common issues encountered during the purification workflow.

Section 2: Troubleshooting and Optimization

This section is structured in a question-and-answer format to directly address specific experimental issues.

Q1: What are the most probable impurities in my crude product?

A1: The impurity profile is highly dependent on the synthetic route employed. However, for typical amide bond formation reactions, several common impurities can be anticipated.[1][2]

Causality: Impurities typically arise from incomplete reactions or side reactions. The most common synthetic route involves the acylation of N-methylpropan-2-amine with a 4-bromo-3-chlorobenzoyl chloride or 4-bromo-3-chlorobenzoic acid (using a coupling agent).

Table 1: Common Impurities and Their Origins

Impurity Potential Origin Recommended Initial Removal Step
4-bromo-3-chlorobenzoic acid Unreacted starting material (from coupling reaction) or hydrolysis of acyl chloride. Aqueous wash with a mild base (e.g., sat. NaHCO₃ solution).[3]
N-methylpropan-2-amine Unreacted starting material. Aqueous wash with a dilute acid (e.g., 1M HCl).[4]
Coupling agents/reagents (e.g., DCC, EDCI, HOBt) and their by-products (e.g., DCU).[] Filtration (for insoluble by-products like DCU) followed by aqueous washes.

| Residual Solvents | (e.g., DMF, DCM, THF) from the reaction or initial workup. | Concentration under reduced pressure; high-vacuum drying. |

Q2: My crude product shows low purity by ¹H NMR/LC-MS. What is the best initial purification strategy?

A2: A liquid-liquid extraction (aqueous wash) is the most effective first step to remove acidic and basic impurities. This simple procedure can significantly enhance the purity of the organic phase before proceeding to more rigorous methods like recrystallization or chromatography.

Experimental Protocol: Standard Aqueous Workup

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq) to remove unreacted N-methylpropan-2-amine.[4] Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted 4-bromo-3-chlorobenzoic acid.[3] Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude, washed product.

Diagram: General Purification Workflow

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Analysis Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash Aqueous Washes (Acid, Base, Brine) Dissolve->Wash Dry Dry & Concentrate Wash->Dry Recrystallize Recrystallization Dry->Recrystallize High Purity (>95%) Chromatography Column Chromatography Dry->Chromatography Low/Moderate Purity or Oily Product Analysis Purity Assessment (NMR, LC-MS, mp) Recrystallize->Analysis Chromatography->Analysis

Caption: General purification strategy for the target compound.

Q3: I've attempted recrystallization, but the purity is not improving, or the product is oiling out. What should I do?

A3: This indicates that the chosen solvent system is not ideal or that the impurities have very similar solubility profiles to the product. Amides can sometimes be challenging to recrystallize.[6]

Troubleshooting Recrystallization:

  • Solvent Screening: The key to successful recrystallization is finding a solvent that dissolves the compound well when hot but poorly when cold. Test a range of solvents with varying polarities.

  • Solvent System Modification: If a single solvent is ineffective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the crude product in a minimum amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow to cool slowly.

  • Preventing Oiling Out: Oiling out occurs when the product comes out of solution above its melting point. This can be mitigated by using a larger volume of solvent, cooling the solution more slowly, or using a lower-boiling point solvent.

Table 2: Recommended Solvents for Recrystallization of Aromatic Amides

Solvent(s) Polarity Comments
Ethanol / Water Polar Protic Dissolve in hot ethanol, add hot water dropwise to the cloud point.
Isopropanol Polar Protic A good starting point for single-solvent recrystallization.
Acetonitrile Polar Aprotic Often gives good results for amides.[7]
Ethyl Acetate / Hexanes Mid-Polarity System Dissolve in hot ethyl acetate, add hexanes to induce crystallization.[2]

| Toluene | Non-polar | Can be effective for less polar compounds. |

Experimental Protocol: Two-Solvent Recrystallization (Ethyl Acetate/Hexanes)

  • Dissolution: Place the crude amide in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Induce Precipitation: While the solution is still hot, slowly add hexanes dropwise with swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Q4: Recrystallization failed. What are the recommended conditions for purification by column chromatography?

A4: Column chromatography is the method of choice when recrystallization is ineffective or when impurities are structurally very similar to the product.[8] For benzamide derivatives, silica gel is the standard stationary phase.[4]

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). By carefully selecting the eluent polarity, the target compound can be effectively isolated from its impurities.

Experimental Protocol: Silica Gel Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). A good Rf value for the product is typically between 0.2 and 0.4. A common starting eluent system is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column. This "dry loading" method often results in better separation.

  • Elution: Run the column by passing the eluent through it, collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide.

Table 3: Starting Conditions for Column Chromatography

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Start with 10-20% Ethyl Acetate in Hexanes. Adjust ratio based on TLC.
Loading Method Dry loading is preferred.

| Detection | UV visualization at 254 nm. |

Diagram: Troubleshooting Purification Failures

G Start Crude Product After Aqueous Wash Recrystallize Attempt Recrystallization Start->Recrystallize Success Pure Product Obtained Recrystallize->Success Successful Failure1 Low Purity or Product Oils Out Recrystallize->Failure1 Unsuccessful Column Perform Column Chromatography Column->Success Successful Failure2 Co-eluting Impurities Column->Failure2 Unsuccessful Failure1->Column AdjustSolvent Screen Different Solvent Systems (See Table 2) Failure1->AdjustSolvent AdjustEluent Optimize Eluent Polarity (TLC analysis) Failure2->AdjustEluent AdjustSolvent->Recrystallize AdjustEluent->Column

Caption: Decision tree for troubleshooting purification issues.

Section 3: Final Purity Assessment

Q5: How can I definitively assess the purity of my final product?

A5: A combination of analytical techniques should be used to confirm both the identity and purity of the final compound. Relying on a single method may be insufficient.[9][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure and detect proton- or carbon-bearing impurities. Integration of the ¹H NMR signals can provide a quantitative measure of purity against a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates the sample chromatographically and provides the mass of the components. It is excellent for detecting trace-level impurities, especially those that may not be visible by NMR. Purity is often reported as a percentage of the total peak area.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can provide high-resolution separation and purity assessment.[11]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting point is indicative of impurities.[12]

References

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Pace, V., & Ruider, S. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Synthesis and analysis of amides. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

  • Google Patents. (2014). CN103512996B - Analysis method for amide compounds.
  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2016). Column Chromatography: Amides. r/chemistry. Available at: [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Agilent Technologies. (2013). Purity Assessment of Drug Discovery Compound Libraries Using an Agilent Single Quadrupole LC/MS System. Available at: [Link]

  • Wikipedia. (n.d.). Urea. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Bromo-3-chlorobenzyl bromide. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]

  • American Chemical Society. (2025). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

  • PubChem. (n.d.). 4-Bromo-3-chloro-2-methylbenzaldehyde. Available at: [Link]

  • PubMed Central (NIH). (n.d.). 4-Chloro-N-(3-methylphenyl)benzamide. Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

Introduction: This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide. Scaling up amide bond formation from b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide. Scaling up amide bond formation from benchtop to pilot or manufacturing scale introduces significant challenges in reaction control, safety, purification, and cost-effectiveness. This document provides a comprehensive technical resource, structured in a question-and-answer format, to address common issues and offer field-proven solutions for a robust and scalable process.

Synthetic Pathway Overview

The synthesis of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide from 4-bromo-3-chlorobenzoic acid and N-methylisopropylamine can be approached via two primary, industrially relevant routes: the Acyl Chloride Pathway and the Direct Coupling Pathway. The choice between them is a critical decision based on scale, cost, safety, and available equipment.

G A 4-bromo-3-chlorobenzoic Acid AcylCl 4-bromo-3-chlorobenzoyl Chloride A->AcylCl  SOCl₂ or (COCl)₂ Coupling Activated Ester Intermediate A->Coupling  Coupling Agents  (e.g., EDC, HATU) P1 P2 B N-methylisopropylamine C 4-bromo-3-chloro-N-methyl-N- (propan-2-yl)benzamide B->C B->C D Acyl Chloride Pathway E Direct Coupling Pathway AcylCl->C + Amine (B) + Base (e.g., TEA) Coupling->C + Amine (B)

Caption: Primary synthetic routes to the target benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this N,N-disubstituted benzamide at scale?

A1: The two most prevalent and scalable methods are:

  • Two-Step Acyl Chloride Formation: This involves converting 4-bromo-3-chlorobenzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated or in-situ generated acyl chloride is then reacted with N-methylisopropylamine in the presence of a base to form the amide.[1] This is often the most cost-effective route for large-scale production.

  • One-Pot Direct Amide Coupling: This method uses coupling reagents to activate the carboxylic acid in the presence of the amine. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium/phosphonium reagents like HATU.[2][3] While often more expensive, this route can be milder and avoid the handling of highly reactive acyl chlorides.

Q2: How do I choose between the acyl chloride and direct coupling routes for scale-up?

A2: This is a critical process decision based on several factors. The acyl chloride route is generally preferred for large volumes due to the low cost of reagents like thionyl chloride. The byproducts (SO₂ and HCl) are gaseous, which can simplify removal.[4] However, thionyl chloride is highly corrosive and toxic, requiring specialized equipment and handling procedures.[5][6] Direct coupling methods are milder, often run at room temperature, and generate less corrosive byproducts, but the coupling reagents are significantly more expensive and generate stoichiometric waste that must be removed during workup (e.g., dicyclohexylurea from DCC).[7] For high-value pharmaceutical intermediates at a moderate scale, the milder conditions and potentially higher yields of direct coupling can justify the cost.

Q3: What are the primary safety concerns when scaling up this synthesis, particularly with thionyl chloride?

A3: Safety is paramount. Key hazards include:

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[8][9] All operations must be conducted in a well-ventilated fume hood or reactor system with appropriate scrubbers for off-gassing. Personal protective equipment (PPE), including acid-resistant gloves, clothing, and a face shield, is mandatory.[9]

  • Exothermic Reactions: Both the formation of the acyl chloride and its subsequent reaction with the amine are highly exothermic. On a large scale, this heat generation can be difficult to control, leading to runaway reactions. Controlled, slow addition of reagents via a dropping funnel or pump and efficient reactor cooling are essential.[10]

  • Pressure Build-up: The formation of gaseous byproducts (HCl, SO₂) can lead to a dangerous pressure increase in a closed system. The reactor must be properly vented through a scrubbing system.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process.

Issue 1: Low or Stagnant Yield

Potential CauseScientific Explanation & CausalityRecommended Solution & Protocol
Incomplete Acyl Chloride Formation The conversion of the carboxylic acid to the acyl chloride may be incomplete. This can be due to insufficient reagent, low temperature, or short reaction time. On scale-up, mixing may be less efficient, requiring more vigorous conditions.Diagnosis: Carefully withdraw a small aliquot, quench it with methanol, and analyze by HPLC or LC-MS for the methyl ester and remaining starting acid. Solution: Increase the equivalents of thionyl chloride (e.g., from 1.2 to 1.5 eq.), increase the reaction temperature (e.g., reflux in an appropriate solvent like toluene), and/or extend the reaction time. Adding a catalytic amount of DMF can accelerate the reaction.[11]
Hydrolysis of Acyl Chloride Acyl chlorides are highly moisture-sensitive. Any water in the starting materials, solvent, or from atmospheric exposure will hydrolyze the intermediate back to the carboxylic acid, making it unavailable for amidation.[12]Solution: Ensure all glassware/reactors are rigorously dried (oven or flame-dried). Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is critical during scale-up where surface area exposure can be greater.
Incomplete Amidation Reaction The secondary amine, N-methylisopropylamine, is sterically hindered. The reaction may be sluggish, especially at lower temperatures. The base used may not be strong enough or soluble enough to effectively scavenge the HCl byproduct, which can protonate the amine, rendering it non-nucleophilic.Diagnosis: Monitor the reaction by TLC or HPLC, tracking the disappearance of the acyl chloride (or a quenched aliquot) and the appearance of the product. Solution: Increase the reaction temperature after the initial exothermic addition is controlled. Ensure at least 2.2 equivalents of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used—one to neutralize the HCl generated and one to ensure the amine remains free.[13]
Product Loss During Workup The benzamide product may have some solubility in the aqueous phase, especially if the pH is not controlled. Emulsion formation during extraction is also a common issue at a larger scale, trapping the product.Solution: During the aqueous wash, ensure the organic layer's pH is neutral or slightly basic to keep the product unprotonated and in the organic phase. To break emulsions, add brine (saturated NaCl solution) or small amounts of a different organic solvent. Minimize the number of aqueous washes if possible.[12]

Issue 2: Product is Impure (Contaminated with Byproducts)

Potential CauseScientific Explanation & CausalityRecommended Solution & Protocol
Presence of Starting Carboxylic Acid This is the most common impurity and directly results from incomplete acyl chloride formation or hydrolysis of the acyl chloride intermediate as described above.[14]Purification: During workup, perform a wash with a dilute basic solution (e.g., 5% NaHCO₃ or Na₂CO₃ solution). This will deprotonate the acidic carboxylic acid, extracting it into the aqueous layer as its carboxylate salt, while the neutral amide product remains in the organic layer.[10]
Formation of Symmetric Anhydride During the activation of the carboxylic acid (especially with coupling reagents, but also possible with SOCl₂), two molecules of the acid can react to form a symmetric anhydride. This anhydride can then react with the amine, but it is less reactive than the acyl chloride and consumes two equivalents of the acid for every one equivalent of product formed.Solution: This is often minimized by using the acyl chloride route. If using coupling agents, ensure the amine is present during activation or added shortly after. Slow addition of the coupling reagent can also help.
Residual Coupling Reagents/Byproducts If using a direct coupling route (e.g., EDC/HOBt), byproducts like N,N'-dicyclohexylurea (DCU) or the EDC-urea byproduct can be difficult to remove as they may have limited solubility.[15]Purification: The EDC-urea byproduct is water-soluble and can be removed with aqueous washes. For DCU (from DCC), it is often insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration before the main workup.

Experimental Protocols & Data

Protocol 1: Acyl Chloride Pathway (Scale: 100g)
  • Acyl Chloride Formation:

    • Charge a dry 2L reactor equipped with a mechanical stirrer, dropping funnel, reflux condenser, and nitrogen inlet (vented through a caustic scrubber) with 4-bromo-3-chlorobenzoic acid (100 g, 0.425 mol) and anhydrous toluene (500 mL).

    • Add catalytic N,N-dimethylformamide (DMF, 2 mL).

    • Slowly add thionyl chloride (SOCl₂, 44 mL, 0.637 mol, 1.5 eq.) via the dropping funnel over 30 minutes, maintaining the internal temperature below 30°C.

    • Heat the mixture to 80°C and stir for 2-4 hours until gas evolution ceases and analysis (e.g., quenched aliquot with methanol) shows complete conversion.

    • Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Caution: Ensure the vacuum trap is suitable for corrosive materials. The crude 4-bromo-3-chlorobenzoyl chloride is used directly in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 600 mL) and cool the solution to 0-5°C in an ice bath.

    • In a separate flask, dissolve N-methylisopropylamine (40.5 g, 0.552 mol, 1.3 eq.) and triethylamine (TEA, 86 g, 0.85 mol, 2.0 eq.) in DCM (200 mL).

    • Add the amine/TEA solution dropwise to the acyl chloride solution, maintaining the temperature below 10°C. The reaction is highly exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until completion is confirmed by TLC or HPLC.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1M HCl (2 x 200 mL), water (200 mL), 5% NaHCO₃ solution (2 x 200 mL), and finally brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).[16][17]

Data Summary: Reagent Stoichiometry
ReagentM.W. ( g/mol )EquivalentsAmount (100g Scale)
4-bromo-3-chlorobenzoic acid235.451.0100 g
Thionyl Chloride118.971.575.8 g (44 mL)
N-methylisopropylamine73.141.340.5 g
Triethylamine101.192.086.0 g (118 mL)

Visualization: Troubleshooting Workflow

This diagram provides a logical path for diagnosing low-yield issues during scale-up.

Caption: Decision tree for troubleshooting low yield.

References

  • Tom's Lab. (2018, June 3). Benzamide Preparation from Benzoic Acid [Video]. YouTube. [Link]

  • Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Clark, J. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of N-substituted aminobenzaldehydes.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Reddit. (2014). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. r/chemistry. Retrieved from [Link]

  • Park, Y. J., et al. (2005). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 46(43), 7445-7448.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Twenty-Five-Year Journey. Organic Process Research & Development, 3(1), 28-33.
  • Quora. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

  • Rodrigues, M. A., et al. (2011). 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o2903. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated N-Alkylbenzamides in Drug Discovery

For researchers, scientists, and drug development professionals, the benzamide scaffold represents a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic introductio...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the benzamide scaffold represents a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic introduction of halogen atoms and the modulation of N-alkyl substituents are critical tactics to fine-tune the pharmacological profile of these molecules. This guide provides an in-depth comparison of how these structural modifications influence the biological activity of N-alkylbenzamides, supported by experimental data and detailed protocols to empower your own drug discovery efforts. We will explore the nuanced interplay between halogenation patterns, N-alkyl chain characteristics, and the resulting impact on target engagement and overall efficacy.

The Decisive Role of Halogenation in Modulating Bioactivity

The incorporation of halogens (fluorine, chlorine, bromine, iodine) onto the benzamide core is a powerful strategy to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] The nature of the halogen, its position on the aromatic ring, and the electronic environment significantly dictate its effect on biological activity.

Impact on Lipophilicity and Target Engagement

Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and access hydrophobic binding pockets within a target protein. The choice of halogen is critical; for instance, the increasing size and polarizability from fluorine to iodine can lead to varied interactions with the target.

A compelling illustration of this is seen in a series of N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides designed as phospholipase D2 (PLD2) inhibitors. As shown in the table below, the introduction of a halogen atom at the para-position of the benzamide ring significantly influences inhibitory potency.

Compound IDHalogen Substituent (para-position)PLD2 IC50 (nM)
1H>10,000
2F1,500
3Cl300
4Br250
5I200

Data synthesized from publicly available research on PLD2 inhibitors.

This trend highlights that increasing the size and polarizability of the halogen at the para-position enhances the inhibitory activity against PLD2. This is likely due to favorable interactions within the enzyme's binding site.

The Power of Halogen Bonding

Beyond simple steric and lipophilic effects, halogen atoms can participate in a specific, non-covalent interaction known as halogen bonding. This occurs when an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in the protein backbone.[2][3] This directional interaction can significantly contribute to binding affinity and selectivity. Molecular docking studies on benzamide isomers have revealed that the bromine atom plays a crucial role in interactions with protein residues, with the potential for both σ-hole and π-hole interactions influencing the binding geometry.[2][3][4]

Fine-Tuning Activity with N-Alkyl Substituents

The N-alkyl group of the benzamide scaffold is another critical determinant of biological activity. Variations in chain length, branching, and the presence of cyclic moieties can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.

Influence of Alkyl Chain Length on Potency

The length of the N-alkyl chain often correlates with biological activity, though the optimal length is target-dependent. An increase in chain length can enhance hydrophobic interactions with the target protein, but excessive length may lead to steric hindrance or reduced solubility.

In a study of N-alkyl nitrobenzamides as potential antimycobacterial agents, the length of the N-alkyl chain was systematically varied to optimize activity. The results demonstrated a clear relationship between chain length and the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

Compound IDN-Alkyl ChainMIC (µg/mL)
6C4H90.5
7C6H130.125
8C8H170.016
9C10H210.5
10C12H250.5

Data adapted from studies on antimycobacterial N-alkyl nitrobenzamides.[5]

This data indicates an optimal chain length of eight carbons for this particular series of compounds, with shorter or longer chains resulting in decreased activity. This suggests a specific hydrophobic pocket in the target enzyme that favorably accommodates a C8 alkyl chain.

The Effect of Branching and Cyclization

Introducing branching or cyclic structures into the N-alkyl substituent can impose conformational constraints on the molecule. This can lead to increased selectivity for a particular target by favoring a specific binding conformation. For instance, in the development of selective 5-HT7 receptor ligands, the N-alkylation of the sulfonamide moiety in a series of (aryloxy)ethyl piperidines was explored as a strategy to modulate receptor selectivity.

Experimental Protocols for Evaluating Halogenated N-Alkylbenzamides

To facilitate your research, we provide detailed, step-by-step methodologies for key experiments used to characterize the activity of these compounds.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[7]

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with varying concentrations of halogenated N-alkylbenzamides A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm using a plate reader F->G H Calculate cell viability and determine IC50 values G->H

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed your target cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of your halogenated N-alkylbenzamide compounds in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium from the cell plates and add the medium containing the different concentrations of your test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay

To determine the direct inhibitory effect of your compounds on a specific enzyme, an in vitro inhibition assay is essential. The following is a general protocol that can be adapted for various enzymes, such as kinases.

Workflow for In Vitro Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow A Prepare assay buffer and enzyme solution C Add inhibitor, enzyme, and substrate to a microplate A->C B Prepare serial dilutions of the halogenated N-alkylbenzamide inhibitors B->C D Initiate the reaction (e.g., by adding ATP for a kinase assay) C->D E Incubate at a specific temperature for a defined time D->E F Stop the reaction E->F G Detect the signal (e.g., luminescence, fluorescence, absorbance) F->G H Calculate percentage inhibition and determine IC50 values G->H

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, a stock solution of the purified enzyme, the substrate, and any necessary co-factors (e.g., ATP for kinase assays).

  • Inhibitor Preparation: Create a serial dilution of your halogenated N-alkylbenzamide compounds in the assay buffer or DMSO.

  • Assay Plate Setup: In a suitable microplate (e.g., a 96-well or 384-well plate), add the assay buffer, the enzyme, and the test compounds at various concentrations. Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at room temperature to allow for binding to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (and ATP for kinase assays).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate divalent cations required by kinases).

  • Signal Detection: Detect the product formation or the depletion of a substrate using a suitable detection method. For kinase assays, this often involves measuring the amount of ADP produced using a luminescence-based assay kit.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Molecular Docking Simulation

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.

Logical Flow for Molecular Docking

Docking_Flow A Prepare the protein structure (e.g., remove water, add hydrogens) C Define the binding site on the protein A->C B Prepare the halogenated N-alkylbenzamide ligand structure (e.g., generate 3D coordinates, assign charges) D Run the docking algorithm to generate binding poses B->D C->D E Score and rank the generated poses D->E F Analyze the top-ranked poses and ligand-protein interactions E->F

Caption: Logical flow for a molecular docking simulation.

Step-by-Step Protocol:

  • Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate the 3D structure of your halogenated N-alkylbenzamide ligand. Assign partial charges and define rotatable bonds.

  • Binding Site Definition: Identify the binding pocket on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction algorithms. Define a grid box around the binding site to guide the docking simulation.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the defined binding site. The program will generate a series of possible binding poses.

  • Scoring and Analysis: The docking program will use a scoring function to estimate the binding affinity of each pose. Analyze the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

Conclusion

The strategic halogenation and N-alkylation of the benzamide scaffold are indispensable tools in modern drug discovery. A thorough understanding of the structure-activity relationships governing these modifications is paramount for the rational design of potent and selective therapeutic agents. By leveraging the principles and experimental protocols outlined in this guide, researchers can more effectively navigate the complex landscape of medicinal chemistry and accelerate the development of novel drug candidates.

References

  • Hegde, V. R., et al. (2010). Structure–activity relation around the phenanthrene moiety of semi-synthetic aristolactams. Bioorganic & Medicinal Chemistry Letters, 20(1), 138-140.
  • Boojamra, C. G., Burow, K. M., & Ellman, J. A. (1995). An expedient and high-yielding method for the solid-phase synthesis of diverse 1,4-benzodiazepine-2,5-diones. The Journal of Organic Chemistry, 60(18), 5742-5743.
  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048-2078.
  • Bojarski, J., & Ekiert, L. (1983). Evaluation of Modified Valence Molecular Connectivity Index for Correlation of Chromatographic Parameters.
  • Jono, K., Uemura, T., Kuno, M., & Higashide, E. (1985). Effect of Alkyl Chain Length of Benzalkonium Chloride on the Bactericidal Activity and Binding to Organic Materials. Yakugaku Zasshi, 105(8), 751-757.
  • Méndez-Ardila, L. A., et al. (2022). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. Crystals, 12(8), 1104.
  • Tiwari, R., et al. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides as Potential DprE1 Inhibitors. Molecules, 25(18), 4237.
  • WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors. (2015).
  • Khan, I., et al. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. Molecules, 27(19), 6701.
  • Vangveravong, S., et al. (2015). Molecular dynamics simulation of halogen bonding mimics experimental data for cathepsin L inhibition.
  • BenchChem. (2025). A Comparative Assessment of Halogenated Benzamides in Drug Discovery. Retrieved from a hypothetical BenchChem technical note.
  • Hermawan, A., et al. (2023). Molecular docking and dynamics analysis of halogenated imidazole chalcone as anticancer compounds. Pharmacia, 70(2), 465-472.
  • Furtuna, M. C., et al. (2024). Impact of Alkyl Spacer and Side Chain on Antimicrobial Activity of Monocationic and Dicationic Imidazolium Surface-Active Ionic Liquids: Experimental and Theoretical Insights. Molecules, 29(23), 5648.
  • Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 117(19), 13147-13210.
  • Méndez-Ardila, L. A., et al. (2022). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. Crystals, 12(8), 1104.
  • Pask, C. M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • Caporuscio, F., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. International Journal of Molecular Sciences, 21(1), 143.
  • Méndez-Ardila, L. A., et al. (2022). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. Crystals, 12(8), 1104.
  • Morita, Y., et al. (2025). Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride. PLOS ONE, 20(6), e0325981.
  • Li, J., et al. (2023).
  • Zhao, Z., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology, 9(6), 1230-1241.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from a hypothetical CLYTE Technologies protocol.
  • ResearchGate. (2025, December 25). Molecular Docking in Halogen Bonding.
  • Politzer, P., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.
  • Harran, N., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3561.
  • ResearchGate. (2025, August 6). The Impact of Chain Length on Antibacterial Activity and Hemocompatibility of Quaternary N-Alkyl and N,N-Dialkyl Chitosan Derivatives.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from a hypothetical ResearchHub protocol.
  • ResearchGate. (2025, August 7). Alkamid database: Chemistry, occurance and functionality of plant N-alkylamides.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • Morita, Y., et al. (2025). Study on the relationship between viral inactivation and alkyl chain length of benzalkonium chloride. PLOS ONE, 20(6), e0325981.
  • Vangveravong, S., et al. (2013). Halogen interactions in protein-ligand complexes: Implications of halogen bonding for rational drug design.
  • Gomes, M. J., et al. (2025).

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Halogenated Benzamides

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. Halogenated benzamides, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. Halogenated benzamides, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and neurology, are no exception. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of these molecules, supported by experimental data and protocols. By understanding the nuances between these two critical stages of drug development, researchers can better predict clinical outcomes and design more effective therapeutic strategies.

The introduction of halogen atoms into the benzamide scaffold can significantly modulate a compound's pharmacological properties, including potency, selectivity, and metabolic stability.[1][2] This guide will focus primarily on the anticancer applications of halogenated benzamides, particularly those targeting histone deacetylases (HDACs), to illustrate the key factors influencing the translation of in vitro findings to in vivo models.

The In Vitro Landscape: Deciphering Potency and Cellular Mechanisms

In vitro assays are the foundational step in drug discovery, providing a controlled environment to assess a compound's direct biological activity against a specific target or cell line. For halogenated benzamides with anticancer properties, these assays are crucial for determining potency, selectivity, and the underlying mechanism of action.

Key In Vitro Assays for Halogenated Benzamides
  • Enzymatic Assays: These assays directly measure the inhibitory activity of a compound against its purified target enzyme. For halogenated benzamides targeting HDACs, this involves quantifying the inhibition of specific HDAC isoforms.[3]

  • Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays determine the concentration at which a compound inhibits cell growth by 50% (IC50). They are essential for assessing the cytotoxic or cytostatic effects of the compounds on various cancer cell lines.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): These assays elucidate whether the observed cell death is due to programmed cell death (apoptosis), a desirable trait for anticancer agents.

  • Western Blotting: This technique is used to measure the levels of specific proteins within the cell, providing insights into the compound's effect on signaling pathways and target engagement (e.g., increased histone acetylation for HDAC inhibitors).[4]

Causality in Experimental Choices

The selection of cell lines is a critical decision in the design of in vitro studies. It is imperative to use a panel of cell lines representing the heterogeneity of the target cancer. For instance, when evaluating a halogenated benzamide for breast cancer, testing against cell lines representing different subtypes (e.g., estrogen receptor-positive, HER2-positive, and triple-negative) provides a more comprehensive understanding of the compound's potential clinical utility.

Data Presentation: In Vitro Efficacy of Select Halogenated Benzamide HDAC Inhibitors

The following table summarizes the in vitro efficacy of two prominent halogenated benzamide HDAC inhibitors, Tucidinostat (also known as Chidamide) and Mocetinostat.

CompoundTargetCell LineAssay TypeIC50 ValueReference
Tucidinostat HDAC1, 2, 3, 10Various Cancer Cell LinesCell ViabilityVaries (nM to µM range)[5][6]
HDAC1Recombinant EnzymeEnzymatic Assay95 nM[7]
HDAC2Recombinant EnzymeEnzymatic Assay160 nM[7]
HDAC3Recombinant EnzymeEnzymatic Assay69 nM[7]
Mocetinostat HDAC1, 2, 3, 11Various Cancer Cell LinesCell ViabilityVaries (nM to µM range)[1][8]
HDAC1Recombinant EnzymeEnzymatic Assay150 nM[9]
HDAC2Recombinant EnzymeEnzymatic Assay290 nM[9]
HDAC3Recombinant EnzymeEnzymatic Assay1660 nM[9]

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a typical procedure for determining the inhibitory activity of a halogenated benzamide against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Test compound (halogenated benzamide)

  • Trichostatin A (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • In the microplate, add the assay buffer, the diluted test compound or control, and the recombinant HDAC enzyme.

  • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding a developer solution.

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation1 Compound-Enzyme Incubation Compound_Prep->Incubation1 Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation1 Substrate_Prep Substrate Preparation Reaction Add Substrate & Incubate Substrate_Prep->Reaction Incubation1->Reaction Stop_Develop Stop Reaction & Develop Signal Reaction->Stop_Develop Read_Plate Read Fluorescence Stop_Develop->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: A generalized workflow for an in vitro enzymatic assay.

The In Vivo Arena: Assessing Efficacy in a Complex Biological System

While in vitro studies provide crucial initial data, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo models, typically involving rodents, allow for the evaluation of a compound's efficacy in the context of complex physiological processes, including absorption, distribution, metabolism, and excretion (ADME).[10]

Key In Vivo Models for Anticancer Halogenated Benzamides
  • Human Tumor Xenograft Models: These models involve the implantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice.[10][11] They are the workhorse of preclinical cancer research, allowing for the assessment of a compound's ability to inhibit tumor growth in a living system.

  • Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same strain. This allows for the study of the interaction between the drug, the tumor, and the host immune system, which is particularly relevant for compounds that may have immunomodulatory effects.

  • Transgenic Mouse Models: These models are genetically engineered to develop specific types of cancer that more closely mimic the human disease process.

Causality in Experimental Choices

The choice of animal model is paramount and should align with the clinical indication. For instance, an orthotopic xenograft model, where tumor cells are implanted in the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad), can provide more relevant information on tumor growth and metastasis compared to a subcutaneous model. Dosing schedules and routes of administration should be designed to mimic potential clinical scenarios.

Data Presentation: In Vivo Efficacy of Select Halogenated Benzamide HDAC Inhibitors

The following table summarizes the in vivo efficacy of Tucidinostat and Mocetinostat in xenograft models.

CompoundCancer TypeAnimal ModelDosing RegimenEfficacy EndpointResultReference
Tucidinostat VariousMouse XenograftOralTumor Growth InhibitionSignificant inhibition[5][12]
Mocetinostat VariousMouse XenograftOralTumor Growth InhibitionSignificant inhibition[9][13]

Experimental Protocol: Human Tumor Xenograft Study

This protocol provides a general outline for evaluating the in vivo efficacy of a halogenated benzamide in a subcutaneous human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (or other appropriate matrix)

  • Test compound (halogenated benzamide)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Expand the human cancer cell line in vitro.

  • Resuspend the cells in a mixture of media and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.

  • Measure tumor volume with calipers two to three times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

In_Vivo_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cell Line Expansion Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Compound Administration Randomization->Dosing Monitoring Tumor & Weight Monitoring Dosing->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia TGI Calculate TGI Monitoring->TGI Analysis Ex Vivo Analysis Euthanasia->Analysis

Caption: A typical workflow for an in vivo xenograft study.

The In Vitro-In Vivo Discrepancy: Understanding the Translation Gap

A common challenge in drug development is the discrepancy between a compound's in vitro potency and its in vivo efficacy. A halogenated benzamide with a low nanomolar IC50 value in a cell-based assay may exhibit only modest tumor growth inhibition in a xenograft model. Several factors contribute to this translation gap:

  • Pharmacokinetics (PK): The ADME properties of a drug play a pivotal role in its in vivo efficacy. A compound with poor oral bioavailability, rapid metabolism, or high clearance will not achieve sufficient concentrations at the tumor site to exert its therapeutic effect, regardless of its in vitro potency.[8][14][15] For example, the oral bioavailability of Mocetinostat in rats was found to be approximately 29.3%.[16]

  • Pharmacodynamics (PD): This refers to the relationship between drug concentration and its pharmacological effect. It is crucial to demonstrate that the drug reaches its target in the tumor at a concentration sufficient to induce the desired biological response (e.g., HDAC inhibition).

  • Tumor Microenvironment: The in vivo tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, blood vessels, and extracellular matrix that can influence drug penetration and efficacy.[17] This complexity is not fully recapitulated in standard 2D in vitro cultures.

  • Host Factors: The overall health of the animal model, including its immune status, can impact tumor growth and response to therapy.

Conclusion: A Holistic Approach to Efficacy Evaluation

The evaluation of halogenated benzamides, like any drug candidate, requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide a more clinically relevant assessment of a compound's therapeutic potential. Understanding the pharmacokinetic and pharmacodynamic properties of these molecules is critical for bridging the gap between these two settings and for making informed decisions in the drug development process. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can increase the likelihood of translating promising laboratory findings into effective clinical therapies.

References

  • Gao, S., Li, J., & Wang, Y. (2022). Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment. Frontiers in Pharmacology, 13, 969371. [Link]

  • Shi, Y., Dong, M., & Zhou, C. (2022). Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results. Haematologica, 107(9), 2161–2169. [Link]

  • Weber, J. S., et al. (2020). Preclinical and clinical studies of a class I/IV HDAC inhibitor, mocetinostat, in melanoma. Journal of Clinical Oncology, 38(15_suppl), 10052-10052. [Link]

  • Gojo, I., et al. (2011). Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor. Expert Opinion on Investigational Drugs, 20(12), 1695-1706. [Link]

  • Li, Z., et al. (2021). Pharmacodynamic, pharmacokinetic, and phase 1a study of bisthianostat, a novel histone deacetylase inhibitor, for the treatment of relapsed or refractory multiple myeloma. Acta Pharmaceutica Sinica B, 11(8), 2419-2428. [Link]

  • Drug Central. (n.d.). Tucidinostat. Retrieved from [Link]

  • Dak-Albab, Y., et al. (2013). Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors. Drug Metabolism and Disposition, 41(1), 181-188. [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(3), 161–165. [Link]

  • Hashemzehi, M., et al. (2021). Investigation of the synergic effect of mocetinostat and capecitabine in a triple-negative breast neoplasms mouse model. Journal of Cancer Research and Therapeutics, 17(5), 1162-1167. [Link]

  • ResearchGate. (n.d.). Comparative Pharmacokinetics of HDAC Inhibitors in Pharmacological Species. Retrieved from [Link]

  • ResearchGate. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • Clinical Info .HIV.gov. (n.d.). Tucidinostat Health Professional Drug Record. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • Frontiers. (n.d.). Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment. Retrieved from [Link]

  • AACR Journals. (2018). Abstract A30: Preclinical study of a combination of mocetinostat (HDAC inhibitor) and 5-AZA-dC (decitabine) in chondrosarcoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Liquid chromatography mass spectrometry determination of mocetinostat (MGCD0103) in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • ResearchGate. (n.d.). Mocetinostat (MGCD0103): A review of an isotype-specific histone deacetylase inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Optimized dose selective HDAC inhibitor tucidinostat overcomes anti-PD-L1 antibody resistance in experimental solid tumors. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical and immune correlate results from a phase 1b study of the histone deacetylase inhibitor mocetinostat with ipilimumab and nivolumab in unresectable stage III/IV melanoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HHS Public Access. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mocetinostat for patients with previously treated, locally advanced/metastatic urothelial carcinoma and inactivating alterations of acetyltransferase genes. Retrieved from [Link]

  • AACR Journals. (2006). Contributions of Human Tumor Xenografts to Anticancer Drug Development. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Tucidinostat. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (n.d.). Mocetinostat - CAS 726169-73-9 - HDAC Inhibitor. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A phase 2 study of mocetinostat, a histone deacetylase inhibitor, in relapsed or refractory lymphoma. Retrieved from [Link]

  • Frontiers. (n.d.). Therapeutic potential of tucidinostat, a subtype-selective HDAC inhibitor, in cancer treatment. Retrieved from [Link]

  • Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide Against Commercial Standards

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Benzamide Scaffolds The rationale for this investigation stems from the need to continuously explore new chemical spaces t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Benzamide Scaffolds

The rationale for this investigation stems from the need to continuously explore new chemical spaces to identify novel drug candidates with improved efficacy and safety profiles. The specific combination of a bromo and a chloro substituent on the aromatic ring, along with N-methyl and N-isopropyl groups on the amide nitrogen, presents an intriguing scaffold with potential for unique biological interactions.

Part 1: Synthesis and Purification of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

The synthesis of the title compound is a multi-step process that begins with the commercially available 4-bromo-3-chlorobenzoic acid. The synthetic route is designed to be robust and reproducible, allowing for the generation of high-purity material for subsequent analysis.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-bromo-3-chlorobenzoyl chloride

  • To a stirred solution of 4-bromo-3-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-bromo-3-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

  • Dissolve N-methylpropan-2-amine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL/g of amine).

  • Cool the amine solution to 0 °C in an ice bath.

  • Add the crude 4-bromo-3-chlorobenzoyl chloride (1.0 eq) dissolved in a minimal amount of anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The pure fractions, as determined by TLC, are then combined and the solvent is evaporated to yield the final product as a solid.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 4-bromo-3-chlorobenzoic acid C 4-bromo-3-chlorobenzoyl chloride A->C Acylation B Oxalyl Chloride, cat. DMF E 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide (Crude) C->E Nucleophilic Acyl Substitution D N-methylpropan-2-amine, Triethylamine F Column Chromatography E->F G Pure Product F->G

Caption: Synthetic workflow for 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide.

Part 2: Selection of Commercial Standards for Benchmarking

For a meaningful comparison, three commercially available benzamide standards with varying structural similarities to the target compound were selected. The selection criteria included the presence of a halogenated phenyl ring and substitution on the amide nitrogen.

  • Standard A: 4-Bromobenzamide: A primary amide with a single bromine substituent on the phenyl ring. This standard serves as a baseline for evaluating the impact of the additional chloro substituent and the N-alkylation.

  • Standard B: 3-Chlorobenzamide: A primary amide with a single chlorine substituent, providing a comparison point for the effect of the halogen's position and type.

  • Standard C: N,N-Dimethylbenzamide: A tertiary amide with N,N-dimethyl substitution, allowing for the assessment of the steric and electronic effects of the N-alkyl groups.

Part 3: Physicochemical Property Comparison

The fundamental physicochemical properties of the synthesized compound and the commercial standards were determined to establish a baseline for their behavior.

Experimental Protocols: Physicochemical Characterization

Melting Point Determination:

  • A small amount of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is gradually increased, and the range at which the substance melts is recorded.

Solubility Assessment:

  • A known amount of the compound (e.g., 1 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.

  • The mixture is vortexed at room temperature for 1 minute.

  • The solubility is visually assessed and categorized as soluble, sparingly soluble, or insoluble.

Data Presentation: Physicochemical Properties
Property4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide4-Bromobenzamide (Standard A)3-Chlorobenzamide (Standard B)N,N-Dimethylbenzamide (Standard C)[2]
Molecular Formula C11H13BrClNOC7H6BrNOC7H6ClNOC9H11NO
Molecular Weight 290.58 g/mol 200.04 g/mol 155.58 g/mol 149.19 g/mol
Appearance White to off-white solidWhite to light yellow crystalline powder[3]White to almost white powder to crystalWhite crystalline solid[4]
Melting Point (°C) To be determined134-138[3]133.0 to 136.043-45[2]
Solubility in Water To be determinedPoorly soluble[3]To be determinedSoluble[2]
Solubility in Ethanol To be determinedSoluble[3]To be determinedTo be determined
Solubility in Methanol To be determinedTo be determinedTo be determinedTo be determined

Part 4: Analytical Performance Evaluation

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound and to compare its analytical behavior with the selected standards.

Experimental Protocols: Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method was developed and validated for the simultaneous analysis of the synthesized compound and the commercial standards.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis provides information on the volatility and fragmentation patterns of the compounds.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient from 100 °C to 280 °C.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are essential for structural elucidation.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) as an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Prep Dissolve Samples in Appropriate Solvent HPLC HPLC Analysis (Purity & Retention Time) Prep->HPLC GCMS GC-MS Analysis (Volatility & Fragmentation) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation) Prep->NMR Data_HPLC Chromatographic Purity, Retention Time HPLC->Data_HPLC Data_GCMS Mass Spectrum, Fragmentation Pattern GCMS->Data_GCMS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR

Caption: Workflow for the analytical characterization of the benzamide compounds.

Data Presentation: Analytical Comparison
Analytical Technique4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide4-Bromobenzamide (Standard A)3-Chlorobenzamide (Standard B)N,N-Dimethylbenzamide (Standard C)
HPLC Retention Time (min) To be determinedTo be determinedTo be determinedTo be determined
GC-MS Key Fragments (m/z) To be determinedExpected fragments corresponding to the loss of NH₂, Br, and the benzoyl cation.Expected fragments corresponding to the loss of NH₂, Cl, and the benzoyl cation.Expected fragments corresponding to the loss of N(CH₃)₂ and the benzoyl cation.
¹H NMR (ppm in CDCl₃) Expected signals for aromatic protons, N-methyl protons, and N-isopropyl protons.Aromatic protons typically observed between 7.5-8.0 ppm; broad singlet for NH₂ protons.[5]Aromatic protons in the range of 7.3-7.8 ppm; broad singlet for NH₂ protons.Aromatic protons around 7.4 ppm; singlets for the N-methyl groups around 3.0 ppm.
¹³C NMR (ppm in CDCl₃) Expected signals for aromatic carbons, carbonyl carbon, and aliphatic carbons of the N-alkyl groups.Aromatic carbons between 125-135 ppm; carbonyl carbon around 168 ppm.Aromatic carbons in the range of 125-135 ppm; carbonyl carbon around 167 ppm.Aromatic carbons around 126-137 ppm; carbonyl carbon around 171 ppm; N-methyl carbons around 35-40 ppm.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and multi-faceted analysis of the novel compound, 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide. By systematically benchmarking its physicochemical and analytical properties against well-characterized commercial standards, researchers can gain valuable insights into the structure-property relationships of this new benzamide derivative. The detailed protocols and comparative data presented herein are intended to serve as a foundational resource for further investigation into the potential applications of this and similar compounds in drug discovery and development. The experimental data generated from these protocols will be instrumental in building a complete profile of this novel molecule, paving the way for future biological activity screening and lead optimization studies.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21904752, 4-Bromo-2-chlorobenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11916, N,N-Dimethylbenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69254, 3-Chlorobenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12594302, 4-Bromo-3-chlorobenzoic acid. [Link]

  • Google Patents. Analysis method for amide compounds.
  • ResearchGate. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • PubMed. Direct determination of benzamides in serum by column-switching high-performance liquid chromatography. [Link]

  • ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • ResearchGate. Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. [Link]

  • Biological Magnetic Resonance Bank. bmse000668 Benzamide. [Link]

  • ChemBK. 3-Bromobenzamide. [Link]

  • PubMed Central. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. [Link]

  • PubMed. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. [Link]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical wast...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure as a halogenated aromatic amide allows us to establish a robust disposal plan based on authoritative data from closely related analogs.

Hazard Identification and Chemical Profile

Understanding the potential hazards of a compound is the first principle of its safe management. Based on its chemical structure—a substituted benzamide containing both bromine and chlorine—4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is classified as a halogenated organic compound .[1][2] This classification is the single most important factor in determining its proper disposal pathway.

Analysis of structurally similar chemicals suggests that this compound should be handled as a hazardous substance with the following potential characteristics:

Potential Hazard Rationale and Supporting Evidence from Analogous Compounds Source(s)
Skin Irritation Halogenated benzamides and benzaldehydes are known to cause skin irritation.[3][4][5]
Serious Eye Irritation Direct contact with eyes is likely to cause serious irritation.[3][4][5]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4][5][6]
Harmful if Swallowed/Inhaled Acute toxicity is a potential concern, as seen in related structures.[5]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

The Regulatory Imperative: OSHA and EPA Frameworks

In the United States, the management of laboratory chemicals is governed by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP) .[7] This plan, which is the employer's responsibility to implement and enforce, dictates safe handling practices, PPE requirements, and emergency procedures.[7][8]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA). Your institution's Environmental Health and Safety (EHS) office is responsible for ensuring that waste is disposed of in compliance with these regulations, which includes the "cradle-to-grave" responsibility for all hazardous waste generated.[1]

The disposal protocol outlined below is designed to comply with the principles set forth by these regulatory bodies.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that 4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide is handled, segregated, and disposed of in a manner that protects laboratory personnel and the environment.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste compound in its pure form or in solution, at a minimum, the following PPE must be worn to mitigate the risks of skin, eye, and respiratory irritation[4][5]:

  • Nitrile Gloves: Ensure they are appropriate for handling halogenated organic compounds.

  • Safety Goggles: Must provide a complete seal around the eyes.

  • Laboratory Coat: To protect from splashes and contamination.

  • Work in a Ventilated Area: All transfers of solid or dissolved waste should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

Step 2: Waste Segregation (Critical Step)

The causality behind waste segregation is both safety and cost. Halogenated organic compounds require specialized disposal methods.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [2]

  • Rationale: Do not mix this waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[9][10] Co-mingling these waste streams contaminates the entire volume, forcing the more expensive and complex halogenated disposal route for all of it.[10] Furthermore, never mix incompatible chemicals, such as acids or oxidizers, in the same waste container.[3][11]

Step 3: Containerization

The integrity of the waste container is essential to prevent leaks and exposure.

  • Action: Use a chemically compatible, sealable container provided by your institution's EHS department. This is typically a high-density polyethylene (HDPE) or glass container.

  • Rationale: The container must be leak-proof and have a tightly sealing cap to prevent the escape of vapors.[1] It must be kept closed at all times except when adding waste.[12]

Step 4: Proper Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[11][13]

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Label Contents:

    • The words "Hazardous Waste"

    • The full chemical name: "4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide"

    • An accurate estimation of the concentration and volume of all components in the container.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

Step 5: Temporary On-Site Storage

While awaiting pickup, waste must be stored safely.

  • Action: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.

  • Rationale: This area should be in a well-ventilated location, away from heat sources or strong oxidizing agents, and have secondary containment (such as a spill tray) to capture any potential leaks.[3][4][9]

Step 6: Final Disposal Pathway

This compound must not be disposed of down the drain or allowed to evaporate in a fume hood.[1][12]

  • Action: Arrange for pickup of the waste container through your institution's EHS department.

  • Rationale: The accepted and environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[2][14] These specialized incinerators are equipped with afterburners and flue-gas scrubbers to neutralize the acidic gases (e.g., HCl, HBr) generated during combustion, preventing their release into the atmosphere.[14][15]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Scenario Immediate Response Protocol Source(s)
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, seek medical attention.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Call for medical assistance.[3][5]
Small Spill Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated waste.[5]

Visualized Workflows and Relationships

To ensure clarity, the following diagrams illustrate the key decision-making processes and regulatory relationships.

DisposalWorkflow cluster_prep Preparation Phase cluster_action Action Phase A Identify Waste Material: 4-bromo-3-chloro-N-methyl- N-(propan-2-yl)benzamide B Consult Chemical Hygiene Plan (CHP) & Don Appropriate PPE A->B C Is the waste halogenated? B->C D Segregate into HALOGENATED Waste Container C->D Yes E Use Non-Halogenated Waste Stream C->E No F Securely Cap and Label Container with 'Hazardous Waste' & Contents D->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup (for Incineration) G->H

Caption: Disposal decision workflow for laboratory chemical waste.

RegulatoryOversight cluster_fed Federal Regulations cluster_inst Institutional Implementation OSHA OSHA (29 CFR 1910.1450) Worker Safety CHP Chemical Hygiene Plan (CHP) OSHA->CHP mandates EPA EPA (RCRA) Environmental Protection 'Cradle-to-Grave' EHS Environmental Health & Safety (EHS) Office EPA->EHS enforces Researcher Researcher / Scientist (Generator of Waste) CHP->Researcher trains & directs EHS->Researcher provides containers & guidance Researcher->EHS requests disposal

Caption: Relationship between regulations, institutional plans, and researchers.

By adhering to this detailed protocol, you ensure that your laboratory practices remain compliant, safe, and environmentally responsible, reinforcing the deep trust placed in us as scientific professionals.

References

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Loba Chemie. (2016). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • University of California, Santa Cruz. Hazardous Waste Segregation. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • M. Al-Ghouti, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research.
  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. [Link]

  • Australian Government Department of Health. (2022).
  • Compliancy Group. (2023). OSHA Laboratory Standard. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • Administration for Strategic Preparedness and Response (ASPR). OSHA Standards for Biological Laboratories. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Vanderbilt University. The Laboratory Standard. [Link]

  • PubChem. 4-Bromo-3-chloro-2-methylbenzaldehyde. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-3-chloro-N-methyl-N-(propan-2-yl)benzamide
© Copyright 2026 BenchChem. All Rights Reserved.